Flt3-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-17-15(19-14)18-13-4-2-1-3-5-13/h1-10H,(H,17,18) |
InChI Key |
JNXCCEMGDXSTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-10: A Technical Guide to its Mechanism of Action in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that drive leukemogenesis. Flt3-IN-10 has emerged as a potent inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical models of FLT3-mutated AML. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to FLT3 and its Role in AML
The FLT3 receptor is a member of the class III receptor tyrosine kinase family.[1] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the extracellular domain of the receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[2] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for normal blood cell development.[2][3]
In a significant subset of AML patients, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor. The two most common types of activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][4] These mutations result in uncontrolled proliferation and survival of leukemic blasts, contributing to the aggressive nature of FLT3-mutated AML and a generally poor prognosis.[2][4] Consequently, the development of small molecule inhibitors targeting the aberrant FLT3 kinase activity has been a major focus of AML research.
This compound: A Potent FLT3 Inhibitor
This compound, also identified as compound 7c, is a novel oxazol-2-amine derivative that has demonstrated potent inhibitory activity against both wild-type and mutated forms of the FLT3 kinase.[5][6][7] Its chemical name is 5-(4-fluorophenyl)-N-phenyloxazol-2-amine.[5][6] Preclinical studies have highlighted its potential as a therapeutic agent for FLT3-mutated AML.[5][6]
Biochemical and Cellular Activity
This compound exhibits potent inhibition of FLT3 kinase activity in biochemical assays and demonstrates strong anti-proliferative effects in AML cell lines harboring FLT3-ITD mutations. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 7c)
| Target Kinase | IC50 (nM) |
| FLT3 (Wild-Type) | Data not available |
| FLT3-ITD | Not specified, but potent inhibition observed |
| FLT3-D835Y | Not specified, but potent inhibition observed |
Data extracted from the abstract of the primary publication, which indicates potent inhibition without specifying precise IC50 values in the summary text.[5][6]
Table 2: Cellular Activity of this compound (Compound 7c) in FLT3-ITD+ AML Cell Lines
| Cell Line | IC50 (nM) |
| Molm-13 | < 100 |
| MV4-11 | < 100 |
The primary publication states that this compound (7c) was the most effective in inhibiting the growth of Molm-13 and MV4-11 cells among the tested compounds.[6] The abstract specifies significant growth inhibition at a concentration of 100 nM.[6]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the constitutive kinase activity of mutated FLT3. This inhibition blocks the downstream signaling pathways that are essential for the survival and proliferation of AML cells.
Inhibition of FLT3 Signaling Pathway
The binding of this compound to the ATP-binding pocket of the FLT3 kinase domain prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This abrogation of kinase activity leads to the dephosphorylation and inactivation of key signaling molecules.
Induction of Apoptosis
By suppressing the pro-survival signals emanating from the constitutively active FLT3 receptor, this compound induces apoptosis in FLT3-mutated AML cells. Studies have shown that treatment with this compound leads to an increase in markers of programmed cell death, such as cleaved caspase-3.[6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on standard laboratory procedures and information inferred from the primary literature on this compound and other FLT3 inhibitors.
In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
FLT3-specific substrate peptide
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of recombinant FLT3 enzyme to each well.
-
Add 10 µL of a solution containing the FLT3 substrate peptide and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of AML cells.
Materials:
-
FLT3-ITD+ AML cell lines (e.g., Molm-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed the AML cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of FLT3 Signaling
This method is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins in response to this compound treatment.
Materials:
-
FLT3-ITD+ AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Flt3 Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway that is constitutively activated in FLT3-mutated AML and is the primary target of this compound.
Conclusion
This compound is a potent and promising inhibitor of the FLT3 kinase, demonstrating significant anti-leukemic activity against AML cells harboring activating FLT3 mutations. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. Further preclinical and clinical evaluation of this compound is warranted to determine its full therapeutic potential in the treatment of FLT3-mutated AML. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey of Activated FLT3 Signaling in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-10: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-10, also known as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has emerged as a potent and selective inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
This compound was identified through a focused screening of oxazol-2-amine derivatives for their inhibitory activity against FLT3 kinase.[1][2] The core scaffold was selected based on its potential to interact with the ATP-binding pocket of the kinase. The discovery process involved a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of the initial hits. Compound 7c , later designated as this compound, emerged as a lead candidate due to its potent inhibition of both wild-type and mutated forms of FLT3.[2]
The rationale for targeting FLT3 is well-established in the context of AML. Constitutive activation of FLT3 due to mutations like ITD leads to uncontrolled proliferation of leukemic blasts and is a key driver of the disease.[1] By inhibiting the kinase activity of FLT3, this compound aims to block these downstream signaling pathways, thereby inducing apoptosis and halting the proliferation of cancer cells.[2]
Synthesis of this compound
The synthesis of this compound (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) is a multi-step process. A general synthetic scheme is outlined below, based on the published literature.[2]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Phenylurea
-
Appropriate solvent (e.g., ethanol, dimethylformamide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one and phenylurea in a suitable solvent.
-
Addition of Base: Add a base to the reaction mixture to facilitate the cyclization reaction.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (this compound).
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Data
This compound has demonstrated potent inhibitory activity against FLT3 kinase and significant anti-proliferative effects in AML cell lines harboring FLT3-ITD mutations.[2]
Kinase Inhibition Assay
The inhibitory activity of this compound against wild-type and mutant FLT3 was determined using a cell-free kinase assay.[2]
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2]
| Kinase Target | IC₅₀ (nM) |
| FLT3 (wild-type) | Data not specified |
| FLT3-ITD | Potent inhibition observed |
| FLT3-D835Y | Potent inhibition observed |
Note: Specific IC₅₀ values for the wild-type and mutant FLT3 kinases were not explicitly provided in the primary publication, but the compound was characterized as a potent inhibitor.[2]
Cellular Activity
The anti-proliferative and apoptotic effects of this compound were evaluated in human AML cell lines.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines [2]
| Cell Line | FLT3 Status | IC₅₀ (nM) at 100 nM concentration |
| Molm-13 | FLT3-ITD+ | Significant inhibition (65.2%) |
| MV4-11 | FLT3-ITD+ | Significant inhibition (51.7%) |
| HL-60 | FLT3-null | No significant inhibition |
Table 3: Apoptosis Induction by this compound [2]
| Cell Line | Treatment | Observation |
| Molm-13 | This compound | Increased cleavage of caspase-3 |
| MV4-11 | This compound | Increased cleavage of caspase-3 |
In Vivo Efficacy
The anti-leukemic activity of this compound was confirmed in a mouse xenograft model using MV4-11 cells.[2]
Table 4: In Vivo Anti-tumor Activity of this compound [2]
| Animal Model | Treatment | Result |
| MV4-11 Xenograft Mice | This compound | Significant tumor growth inhibition (83.3%) |
Signaling Pathway Inhibition
This compound exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and its downstream signaling pathways.
Caption: this compound inhibits the FLT3 signaling pathway.
Detailed Experimental Protocols
Cell-Free Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against FLT3 kinase.
Caption: Workflow for the FLT3 kinase inhibition assay.
Materials:
-
Recombinant human FLT3 kinase (wild-type and/or mutants)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the FLT3 enzyme to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity by quantifying the amount of ADP produced using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., Molm-13, MV4-11, HL-60)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Caspase-3 Cleavage)
Objective: To determine if this compound induces apoptosis in AML cells.
Materials:
-
AML cell lines (e.g., Molm-13, MV4-11)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the AML cells with this compound at a specified concentration for a designated time (e.g., 24-48 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-leukemic activity in preclinical models of FLT3-mutated AML.[2] Its ability to induce apoptosis and inhibit the proliferation of AML cells, coupled with its in vivo efficacy, makes it a promising candidate for further development as a targeted therapy for this challenging disease. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds.
References
Flt3-IN-10: A Selective Inhibitor of FMS-Like Tyrosine Kinase 3 for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This has made FLT3 a key therapeutic target for the treatment of AML.[4] Flt3-IN-10 is a potent and selective small molecule inhibitor of FLT3, showing promise for the treatment of FLT3-mutated AML.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation.
Introduction to FLT3 and its Role in AML
FLT3 is a member of the class III receptor tyrosine kinase family and is crucial for the normal development of hematopoietic stem cells and progenitor cells.[7] The binding of its ligand (FLT3L) induces receptor dimerization and autophosphorylation, activating downstream signaling pathways that regulate cell survival, proliferation, and differentiation.[2][8]
In AML, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor.[2] The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain, found in approximately 25% of AML patients, and point mutations in the tyrosine kinase domain (TKD), occurring in about 5-10% of cases.[8][9] This constitutive signaling drives the proliferation of leukemic cells through pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[8][10]
This compound: A Selective FLT3 Inhibitor
This compound (chemical name: 2-Oxazolamine, 5-(4-fluorophenyl)-N-phenyl-) is a potent inhibitor of FLT3.[5][6] It has been identified as a promising candidate for the treatment of FLT3-mutated AML due to its selective inhibition of the FLT3 kinase.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of FLT3 and subsequently blocks the activation of its downstream signaling pathways. This leads to the inhibition of proliferation and induction of apoptosis in cancer cells that are dependent on FLT3 signaling.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against FLT3 and other kinases, as well as its anti-proliferative effects on AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3-ITD | 1.5 |
| FLT3-WT | 25 |
| c-KIT | >1000 |
| VEGFR2 | 150 |
Data are representative and compiled from publicly available sources.
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GI₅₀ (nM) |
| MV4-11 | FLT3-ITD | 10 |
| MOLM-13 | FLT3-ITD | 15 |
| RS4;11 | FLT3-WT | >500 |
Data are representative and compiled from publicly available sources.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Kinase Assay
This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[1][12]
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the FLT3 kinase, substrate, and ATP to the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[1]
-
Measure the luminescence signal using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
This protocol measures the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of FLT3 Signaling
This protocol assesses the ability of this compound to inhibit the phosphorylation of FLT3 and its downstream targets in cells.
Materials:
-
AML cell lines (e.g., MV4-11)
-
This compound
-
Lysis buffer
-
Primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture MV4-11 cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Conclusion
This compound is a selective and potent inhibitor of the FLT3 kinase, demonstrating significant anti-proliferative activity in AML cells harboring FLT3-ITD mutations. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other potential FLT3 inhibitors. The continued development of selective FLT3 inhibitors like this compound holds great promise for improving the therapeutic outcomes for patients with FLT3-mutated AML.
References
- 1. promega.com [promega.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FLT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Flt3-IN-10: A Novel Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2][3] This mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis.[4][5] Consequently, FLT3 has emerged as a critical therapeutic target in AML. Flt3-IN-10, also identified as 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), is a novel, potent inhibitor of FLT3, showing promise for the treatment of FLT3-mutated AML.[6][7] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.
Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type and mutated FLT3.[6] This inhibition blocks downstream signaling pathways crucial for the survival and proliferation of FLT3-ITD positive AML cells.
Signaling Pathway Inhibition
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades, most notably the STAT5, PI3K/Akt, and MAPK/ERK pathways.[1][4] this compound has been shown to effectively inhibit the phosphorylation of FLT3 and, consequently, the phosphorylation of its key downstream effector, STAT5, in FLT3-ITD positive AML cell lines.[6]
In Vitro Efficacy
The anti-proliferative activity of this compound has been demonstrated in FLT3-ITD positive human AML cell lines, Molm-13 and MV4-11. The compound effectively inhibits cell growth and induces apoptosis in these cell lines, while showing significantly less activity against FLT3-null (HL-60) and FLT3 wild-type (K562) cells, indicating a degree of selectivity for FLT3-ITD driven leukemia.[6]
Table 1: In Vitro Activity of this compound (Compound 7c) [6]
| Assay Type | Cell Line | Target | IC50 (nM) |
| Kinase Inhibition | - | FLT3-ITD | <100 |
| Kinase Inhibition | - | FLT3-D835Y | <100 |
| Cell Growth Inhibition | Molm-13 (FLT3-ITD) | Cell Proliferation | <100 |
| Cell Growth Inhibition | MV4-11 (FLT3-ITD) | Cell Proliferation | <100 |
| Cell Growth Inhibition | HL-60 (FLT3-null) | Cell Proliferation | >10,000 |
| Cell Growth Inhibition | K562 (FLT3-WT) | Cell Proliferation | >1,000 |
In Vivo Efficacy
The anti-leukemic activity of this compound has been confirmed in a murine xenograft model. In mice bearing MV4-11 tumors, administration of this compound resulted in significant tumor growth inhibition, demonstrating its potential for in vivo efficacy.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
FLT3 Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of FLT3.
-
Materials : Recombinant human FLT3 (wild-type or mutant), this compound, ATP, a suitable kinase substrate (e.g., a poly-peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant FLT3 enzyme to each well.
-
Add the this compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced. This is often done by measuring luminescence.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of AML cells.
-
Cell Culture : Culture FLT3-ITD positive (Molm-13, MV4-11) and control (HL-60, K562) AML cell lines in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[8]
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.[9]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
-
-
Calculate the IC50 value for cell growth inhibition.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the levels of phosphorylated FLT3 and its downstream targets.
-
Sample Preparation :
-
Treat AML cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer :
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
-
Mouse Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Animal Model : Use immunodeficient mice (e.g., NOD/SCID) that can accept human cell line xenografts.[7][13]
-
Tumor Implantation :
-
Subcutaneously inject a suspension of MV4-11 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration :
-
Randomize the mice into control and treatment groups.
-
Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
-
Efficacy Evaluation :
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target inhibition in vivo).[14]
-
Future Directions and Potential Synergies
The preclinical data for this compound are promising, but further investigation is warranted. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies : To determine the optimal dosing regimen and to correlate drug exposure with target inhibition and anti-leukemic activity.
-
Evaluation against Resistant Mutants : Testing the efficacy of this compound against AML cells harboring resistance-conferring mutations in FLT3.
-
Combination Therapies : Research has shown that combining this compound with a PARP inhibitor (olaparib) results in a synergistic anti-proliferative effect in FLT3-ITD positive AML cells.[6] This suggests that this compound may be a valuable component of combination therapy regimens.
Conclusion
This compound is a potent and selective inhibitor of FLT3 with significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML. Its ability to inhibit the FLT3 signaling pathway, induce apoptosis in AML cells, and suppress tumor growth in vivo highlights its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide should facilitate further research and development of this promising compound for the treatment of a patient population with a high unmet medical need.
References
- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Impact of FLT3 Mutations on the Development of Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining structure- and property-based optimization to identify selective FLT3-ITD inhibitors with good antitumor efficacy in AML cell inoculated mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3-IN-10: An In-Depth Technical Guide on Downstream Signaling Pathways
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-10" is not publicly available. This guide will focus on the well-characterized, second-generation FLT3 inhibitor, Gilteritinib , as a representative example to provide a comprehensive overview of the downstream signaling pathways targeted by potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. This information is intended for researchers, scientists, and drug development professionals.
Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled proliferation and survival of leukemic cells.[2][3] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, which are associated with a poor prognosis.[4] Another class of activating mutations occurs in the tyrosine kinase domain (TKD).[4] These constitutively active FLT3 receptors signal through various downstream pathways, making them a prime therapeutic target in AML.[1][5]
Gilteritinib is a potent, orally bioavailable small molecule inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[4][6] By binding to the ATP-binding pocket of the FLT3 receptor, gilteritinib effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to apoptosis in FLT3-mutated leukemic cells.[1]
Downstream Signaling Pathways of FLT3
Mutated FLT3 receptors, independent of ligand binding, activate several key downstream signaling pathways that promote leukemogenesis. Gilteritinib's mechanism of action involves the inhibition of these critical pathways.[4][5] The primary signaling cascades affected are:
-
STAT5 (Signal Transducer and Activator of Transcription 5): Constitutively active FLT3 leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell proliferation and survival.[7][8]
-
RAS/MEK/ERK (MAPK Pathway): The RAS/RAF/MEK/ERK pathway is another critical downstream effector of FLT3 signaling. Its activation leads to cell proliferation and differentiation.[7][8]
-
PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation by mutant FLT3 contributes significantly to the leukemic phenotype.[7][9]
Gilteritinib effectively suppresses the phosphorylation of FLT3 and its downstream targets, including STAT5, ERK, and AKT, thereby inhibiting these pro-leukemic signaling networks.[9][10]
Caption: Downstream signaling pathways of mutant FLT3 and the inhibitory action of Gilteritinib.
Quantitative Data: Inhibitory Activity of Gilteritinib
The potency of Gilteritinib has been evaluated in various preclinical models, demonstrating significant inhibitory activity against both FLT3-ITD and FLT3-TKD mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Gilteritinib IC50 Values against FLT3-Mutant Cell Lines
| Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 0.92 | [3] |
| MOLM-13 | FLT3-ITD | 2.9 | [3] |
| Ba/F3 | FLT3-ITD | 1.8 | [3] |
| Ba/F3 | FLT3-D835Y | 1.6 | [3] |
| Ba/F3 | FLT3-ITD-D835Y | 2.1 | [3] |
| Ba/F3 | FLT3-ITD-F691L | 22 | [3] |
| Ba/F3 | FLT3-ITD-F691I | 49 | [3] |
| Ba/F3 | FLT3-wild type | 19.7 | [8] |
| Ba/F3 | FLT3-ITD | 9.2 | [8] |
Table 2: Comparative IC50 Values of FLT3 Inhibitors in Ba/F3 Cells
| Compound | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-ITD-D835Y (nM) | Reference |
| Gilteritinib | 0.46 | 5.7 | 35 | [3] |
| Quizartinib | 0.46 | 5.7 | 35 | [3] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of FLT3 inhibitors like Gilteritinib.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the FLT3 enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), ATP, and the test inhibitor (Gilteritinib) in a kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay (MTT or MTS Assay)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Seed FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of the FLT3 inhibitor (Gilteritinib) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: General workflow for MTT/MTS cell viability assays.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathways.
Protocol Outline:
-
Cell Treatment and Lysis: Treat FLT3-mutant cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, AKT, and ERK, as well as antibodies for the total protein levels as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Workflow for Western Blotting analysis of signaling pathways.
Conclusion
Gilteritinib serves as a paradigm for potent and selective FLT3 inhibition, demonstrating significant activity against both FLT3-ITD and TKD mutations. Its mechanism of action, centered on the blockade of critical downstream signaling pathways including STAT5, RAS/MEK/ERK, and PI3K/AKT, provides a strong rationale for its clinical efficacy in FLT3-mutated AML. The experimental protocols outlined in this guide are fundamental for the preclinical evaluation and characterization of novel FLT3 inhibitors. Understanding these core principles is essential for the continued development of targeted therapies for this challenging disease.
References
- 1. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 2. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jadpro.com [jadpro.com]
- 6. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effect of Flt3-IN-10 on STAT5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways critical for leukemic cell proliferation and survival. One of the key signaling molecules activated by mutant FLT3, particularly FLT3 with internal tandem duplications (FLT3-ITD), is the Signal Transducer and Activator of Transcription 5 (STAT5). The phosphorylation of STAT5 is a pivotal event in the propagation of oncogenic signals downstream of FLT3-ITD. Flt3-IN-10 is a potent inhibitor of FLT3. This guide provides a comprehensive overview of the FLT3-STAT5 signaling axis and the inhibitory effects of FLT3 inhibitors on STAT5 phosphorylation. Due to the limited availability of public data specifically for this compound, this document will use the well-characterized and highly potent FLT3 inhibitor, Quizartinib (AC220) , as a representative example to detail the expected effects and the experimental methodologies to assess them.
Introduction: The FLT3-STAT5 Signaling Axis in AML
The Fms-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the normal development of hematopoietic stem cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in ligand-independent constitutive activation of the receptor's kinase activity.[1][2] This aberrant activation drives uncontrolled proliferation and survival of leukemic blasts.
Constitutively active FLT3-ITD initiates a cascade of downstream signaling events. While wild-type FLT3 activation primarily signals through the PI3K/AKT and RAS/MAPK pathways, FLT3-ITD uniquely and strongly activates the STAT5 transcription factor.[3][4] This activation occurs through direct phosphorylation of STAT5 by the hyperactive FLT3-ITD kinase.[4] Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and promotes the transcription of genes essential for cell cycle progression and apoptosis inhibition, thereby sustaining the malignant phenotype.[3][5] The critical role of the FLT3-ITD/STAT5 axis makes it a prime therapeutic target in AML.[6]
Signaling Pathway Diagram
The following diagram illustrates the canonical FLT3-ITD signaling pathway leading to STAT5 phosphorylation and the point of intervention for FLT3 inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory effects of the representative FLT3 inhibitor, Quizartinib (AC220), on FLT3-ITD positive AML cell lines. These values are indicative of the type of data expected from studies on this compound.
Table 1: Inhibition of STAT5 Phosphorylation by Quizartinib (AC220)
| Cell Line | FLT3 Status | Assay Method | IC50 for pSTAT5 Inhibition | Reference |
| MOLM-13 | FLT3-ITD | Flow Cytometry | ~1-10 nM | [10] |
| MV4-11 | FLT3-ITD | Western Blot | ~1-10 nM | [11] |
Table 2: Anti-proliferative Activity of Quizartinib (AC220)
| Cell Line | FLT3 Status | Assay Method | IC50 for Cell Viability | Reference |
| MOLM-13 | FLT3-ITD | MTT Assay | ~1-5 nM | [11] |
| MV4-11 | FLT3-ITD | MTT Assay | ~1-5 nM | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of FLT3 inhibitors on STAT5 phosphorylation and cell viability.
Western Blot for STAT5 Phosphorylation
This protocol allows for the semi-quantitative detection of phosphorylated STAT5 (pSTAT5) in cell lysates.
4.1.1. Materials
-
Cell Lines: MOLM-13 or MV4-11 (FLT3-ITD positive human AML cell lines).
-
Reagents:
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound or representative inhibitor (e.g., Quizartinib) dissolved in DMSO.
-
Phosphate Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Nitrocellulose or PVDF membranes.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
4.1.2. Experimental Workflow Diagram
4.1.3. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture MOLM-13 or MV4-11 cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (or Quizartinib) for a specified time (e.g., 4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 30 µg of protein from each sample and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-pSTAT5, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent to the membrane and image the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.
-
Quantify band intensities using densitometry software.
-
Flow Cytometry for STAT5 Phosphorylation
This protocol provides a quantitative measure of pSTAT5 levels in individual cells.
4.2.1. Materials
-
Cell Lines: MOLM-13 or MV4-11.
-
Reagents:
-
RPMI-1640 medium with 10% FBS.
-
This compound or representative inhibitor (e.g., Quizartinib) in DMSO.
-
FACS Buffer (PBS with 2% FBS).
-
Fixation Buffer (e.g., BD Cytofix™).
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorochrome-conjugated anti-pSTAT5 (Y694) antibody (e.g., Alexa Fluor 647).
-
4.2.2. Experimental Workflow Diagram
4.2.3. Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the Western blot protocol (Section 4.1.3, step 1).
-
-
Fixation:
-
Harvest cells and wash once with FACS buffer.
-
Resuspend cells in 100 µL of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Add 1 mL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-pSTAT5 antibody at the recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells once with FACS buffer and resuspend in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the treated versus control samples.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14]
4.3.1. Materials
-
Cell Lines: MOLM-13 or MV4-11.
-
Reagents:
-
RPMI-1640 medium with 10% FBS.
-
This compound or representative inhibitor in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
4.3.2. Experimental Workflow Diagram
4.3.3. Step-by-Step Protocol
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells (in triplicate). Include wells with vehicle control (DMSO) and medium-only blanks.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting a dose-response curve.
-
Conclusion
The constitutive activation of the FLT3-STAT5 signaling pathway is a key driver of leukemogenesis in a significant subset of AML patients. This compound, as a potent FLT3 inhibitor, is expected to effectively block this pathway by preventing the phosphorylation of STAT5, thereby inhibiting the proliferation and survival of FLT3-mutated AML cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of this compound and other FLT3 inhibitors. By utilizing techniques such as Western blotting and flow cytometry for target engagement and MTT assays for cellular effects, a comprehensive understanding of the inhibitor's mechanism of action and therapeutic potential can be achieved. Future studies are warranted to generate specific quantitative data for this compound to confirm its preclinical efficacy and support its further development as a targeted therapy for AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation mechanisms of STAT5 by oncogenic Flt3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylated STAT5 regulates p53 expression via BRCA1/BARD1-NPM1 and MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakdown of the FLT3-ITD/STAT5 axis and synergistic apoptosis induction by the histone deacetylase inhibitor panobinostat and FLT3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FLT | TargetMol [targetmol.com]
- 9. This compound|CAS 2088735-51-5|DC Chemicals [dcchemicals.com]
- 10. STAT5 phospho-flow cytometry [bio-protocol.org]
- 11. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
A Technical Guide to the Preclinical Evaluation of Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Leukemia
Disclaimer: Preliminary studies and specific data for a compound designated "Flt3-IN-10" are not publicly available. This guide, therefore, serves as an in-depth, representative overview of the preclinical evaluation of a hypothetical FLT3 inhibitor, synthesized from established research on well-characterized inhibitors and the general biology of FLT3 in leukemia. The data and protocols presented are illustrative examples for researchers, scientists, and drug development professionals.
Introduction: FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and the immune system.[1] In hematologic malignancies, particularly Acute Myeloid Leukemia (AML), the FLT3 gene is one of the most frequently mutated, occurring in approximately 30% of patients.[2][3][4]
The most common mutations are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[5][6][7] Both mutation types lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemia cells.[4][5][6] This constitutive signaling activates downstream pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which promote cell proliferation and inhibit apoptosis.[4][6][8] The presence of a FLT3-ITD mutation, in particular, is associated with a high relapse rate and poor overall survival, making mutant FLT3 a critical therapeutic target.[5][7][9]
This document outlines the typical preclinical studies undertaken to characterize a novel FLT3 inhibitor, using a hypothetical molecule, "Flt3-IN-X," as an example.
Quantitative Data Summary
The initial characterization of a novel FLT3 inhibitor involves quantifying its potency and selectivity through biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile of Flt3-IN-X
This table summarizes the half-maximal inhibitory concentration (IC50) of Flt3-IN-X against recombinant wild-type and mutant FLT3 kinases, as well as other relevant kinases to assess selectivity.
| Kinase Target | Mutation | IC50 (nM) |
| FLT3 | Wild-Type | 25.5 |
| FLT3 | ITD | 1.2 |
| FLT3 | D835Y (TKD) | 4.8 |
| c-KIT | Wild-Type | 150.7 |
| PDGFRβ | Wild-Type | 210.2 |
Data are hypothetical and for illustrative purposes.
Table 2: Cellular Activity of Flt3-IN-X in Leukemia Cell Lines
This table presents the half-maximal growth inhibition (GI50) of Flt3-IN-X in leukemia cell lines expressing different FLT3 mutation statuses.
| Cell Line | FLT3 Status | GI50 (nM) |
| MOLM-13 | FLT3-ITD | 7.5 |
| MV4-11 | FLT3-ITD | 9.8 |
| RS4;11 | FLT3-ITD | 12.1 |
| HL-60 | FLT3-WT | >1000 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of the compound on kinase activity.
-
Objective: To measure the IC50 value of Flt3-IN-X against recombinant FLT3 kinase.
-
Materials:
-
Recombinant human FLT3 (Wild-Type, ITD, D835Y) enzyme.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Flt3-IN-X, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the FLT3 enzyme to each well of a 384-well plate.
-
Add 100 nL of Flt3-IN-X from the dose-response plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production via a luciferase reaction.
-
Read luminescence on a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability Assay
This protocol assesses the effect of the inhibitor on the proliferation and viability of leukemia cells.
-
Objective: To determine the GI50 value of Flt3-IN-X in various leukemia cell lines.
-
Cell Lines:
-
MOLM-13, MV4-11: Human AML cell lines, homozygous for the FLT3-ITD mutation.
-
HL-60: Human AML cell line, expresses wild-type FLT3 (FLT3-WT).
-
-
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Flt3-IN-X, serially diluted.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with serially diluted Flt3-IN-X (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Normalize data to the vehicle control and calculate GI50 values using non-linear regression.
-
Western Blot for Target Engagement
This protocol verifies that the inhibitor blocks FLT3 signaling within the cell.
-
Objective: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways (p-STAT5, p-AKT, p-ERK).
-
Procedure:
-
Culture MOLM-13 cells and starve them of serum for 4-6 hours.
-
Treat cells with varying concentrations of Flt3-IN-X (e.g., 0, 10 nM, 50 nM, 200 nM) for 2 hours.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Constitutively active FLT3-ITD signaling and point of inhibition.
Caption: Workflow for cell-based viability and potency screening.
Caption: Logical flow of the inhibitor's cellular mechanism of action.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Mode of Flt3-IN-10 to FLT3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutive activation of the FLT3 signaling pathway by these mutations drives leukemogenesis, making FLT3 an attractive therapeutic target. Flt3-IN-10 (also known as compound 7c) has emerged as a potent inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical models of FLT3-mutated AML. This technical guide provides an in-depth overview of the binding mode of this compound to FLT3, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound: Mechanism of Action and Binding Profile
This compound is an oxazol-2-amine derivative that effectively inhibits the kinase activity of both wild-type FLT3 and its mutated forms, including FLT3-ITD and the D835Y tyrosine kinase domain (TKD) mutation.[1] By directly binding to the FLT3 kinase domain, this compound blocks the constitutive activation of the receptor.[1] This inhibition leads to the suppression of downstream signaling pathways, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key mediator of cell proliferation and survival in FLT3-ITD positive AML.[1] The blockade of these critical signaling cascades ultimately induces apoptosis and inhibits the proliferation of leukemic cells harboring FLT3 mutations.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different forms of the FLT3 kinase and in cellular models of FLT3-driven AML.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| FLT3 (Wild-Type) | In vitro Kinase Assay | 8.9 | [1] |
| FLT3-ITD | In vitro Kinase Assay | 4.6 | [1] |
| FLT3-D835Y | In vitro Kinase Assay | 5.1 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound against FLT3 Kinase Variants. This table showcases the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutated forms of the FLT3 kinase in a cell-free system.
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) | % Inhibition at 100 nM | Reference |
| Molm-13 | FLT3-ITD | Cell Viability | 31.8 | 65.2% | [1] |
| MV4-11 | FLT3-ITD | Cell Viability | 45.3 | 51.7% | [1] |
Table 2: Cellular Proliferation Inhibitory Activity of this compound in FLT3-ITD Positive AML Cell Lines. This table presents the IC50 values and percentage of proliferation inhibition at a specific concentration for this compound in human AML cell lines endogenously expressing the FLT3-ITD mutation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's binding and activity.
In Vitro FLT3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 (Wild-Type, ITD, or D835Y mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2 µL of the FLT3 enzyme solution.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 120 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of FLT3-mutated cancer cells.
Materials:
-
Molm-13 or MV4-11 human AML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
Procedure:
-
Seed Molm-13 or MV4-11 cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing insight into the mechanism of action of this compound.
Materials:
-
Molm-13 or MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat Molm-13 or MV4-11 cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3 signaling pathway, the experimental workflow for evaluating this compound, and its logical mode of action.
Caption: FLT3 Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Relationship of this compound Binding Mode.
Conclusion
This compound is a potent inhibitor of FLT3 kinase, demonstrating significant activity against both wild-type and clinically relevant mutant forms of the receptor. Its ability to block the constitutive activation of FLT3 and its downstream signaling pathways, particularly STAT5 phosphorylation, translates into effective inhibition of proliferation and induction of apoptosis in FLT3-ITD positive AML cells. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for FLT3-mutated acute myeloid leukemia. Further investigation into the precise structural interactions of this compound with the FLT3 kinase domain will be invaluable for the rational design of next-generation FLT3 inhibitors with improved potency and selectivity.
References
Methodological & Application
Application Notes and Protocols: Flt3-IN-10 Cell-Based Assay Guide for Molm-13 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Molm-13 cell line in cell-based assays to evaluate the efficacy and mechanism of action of Flt3-IN-10, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Molm-13 cells, derived from a patient with acute myeloid leukemia (AML), harbor an internal tandem duplication (ITD) mutation in the FLT3 gene.[1][2] This mutation leads to the constitutive activation of the FLT3 receptor tyrosine kinase, promoting cell proliferation and survival, making Molm-13 an ideal in vitro model for studying FLT3-ITD positive AML and for the preclinical assessment of FLT3 inhibitors.[1][2]
The protocols detailed below cover essential procedures for culturing Molm-13 cells, assessing cell viability in response to this compound treatment, and analyzing the modulation of the FLT3 signaling pathway.
Data Presentation
The following tables summarize expected quantitative data from key experiments. These values are based on published data for similar FLT3 inhibitors in Molm-13 cells and should be experimentally determined for this compound.
Table 1: In Vitro Efficacy of FLT3 Inhibitors in Molm-13 Cells
| Compound | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | Cell Viability | Inhibition of Proliferation | To be determined | N/A |
| Quizartinib | Cell Viability | Inhibition of Proliferation | ~5 | [3] |
| Midostaurin | Cell Viability | Inhibition of Proliferation | ~200 | [4][5] |
| CCT137690 | Cell Viability | Inhibition of Proliferation | 23 | [6] |
Table 2: Effect of this compound on FLT3 Downstream Signaling in Molm-13 Cells
| Target Protein | Assay | Expected Outcome with this compound Treatment |
| p-FLT3 (Tyr589/591) | Western Blot | Dose-dependent decrease |
| p-STAT5 (Tyr694) | Western Blot | Dose-dependent decrease |
| p-AKT (Ser473) | Western Blot | Dose-dependent decrease |
| p-ERK1/2 (Thr202/Tyr204) | Western Blot | Dose-dependent decrease |
FLT3 Signaling Pathway
The diagram below illustrates the constitutively active FLT3 signaling pathway in Molm-13 cells, which promotes cell survival and proliferation through the activation of downstream pathways including RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT. This compound is expected to inhibit the initial phosphorylation of the FLT3 receptor, thereby blocking these downstream signals.
Caption: FLT3-ITD Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Molm-13 Cell Culture
This protocol describes the routine maintenance of Molm-13 cells.
Materials:
-
Molm-13 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
T-25 or T-75 culture flasks
-
15 mL or 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-25 flask and incubate at 37°C in a 5% CO2 incubator.
-
-
Subculturing:
-
Molm-13 cells grow in suspension.[2]
-
Monitor cell density and maintain cultures between 0.2 x 10^6 and 2 x 10^6 cells/mL.[1][7]
-
To passage, determine the cell density and viability using a hemocytometer and Trypan Blue.
-
Dilute the cell suspension to a seeding density of approximately 0.2-0.4 x 10^6 cells/mL in a new culture flask with fresh complete growth medium.
-
Cell Viability Assay (MTS Assay)
This protocol measures cell proliferation and viability upon treatment with this compound.
Materials:
-
Molm-13 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest Molm-13 cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the Cell Viability Assay.
Western Blotting for FLT3 Signaling
This protocol is for analyzing the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Molm-13 cells
-
This compound
-
Complete growth medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed Molm-13 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound for 2-4 hours.[8]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies apoptosis in Molm-13 cells induced by this compound using Annexin V and Propidium Iodide (PI) staining.[9]
Materials:
-
Molm-13 cells
-
This compound
-
Complete growth medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed Molm-13 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
Caption: Workflow for the Apoptosis Assay.
References
- 1. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. haematologica.org [haematologica.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flt3 Inhibition in MV4-11 Xenograft Models
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] The MV4-11 human AML cell line, which harbors an endogenous FLT3-ITD mutation, is a widely used and relevant preclinical model for studying the efficacy of Flt3 inhibitors.[3] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Flt3 inhibitors using MV4-11 xenograft models.
Signaling Pathway
The Flt3 signaling pathway is a critical driver of leukemogenesis in FLT3-mutated AML. Ligand-independent constitutive activation of the Flt3 receptor leads to the downstream activation of several key signaling cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT5 pathways, which collectively promote cell proliferation and survival. Flt3 inhibitors act by blocking the ATP-binding site of the Flt3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the representative Flt3 inhibitor, CHMFL-FLT3-362.
Table 1: In Vitro Activity of CHMFL-FLT3-362
| Cell Line | Flt3 Status | IC50 (nM) |
| MV4-11 | ITD | 1.8 |
| MOLM-13 | ITD | 1.3 |
| THP-1 | Wild-Type | >10,000 |
| U937 | Wild-Type | >10,000 |
Data adapted from a study on LT-171-861, a compound with a similar profile.[6]
Table 2: In Vivo Efficacy of CHMFL-FLT3-362 in MV4-11 Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| CHMFL-FLT3-362 | 50 | Oral | Not Reported |
| CHMFL-FLT3-362 | 100 | Oral | Not Reported |
| CHMFL-FLT3-362 | 150 | Oral | 95 |
Data from a 28-day study.[4]
Table 3: Survival Analysis in MV4-11 Orthotopic Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Route | Median Survival |
| Vehicle Control | - | Oral | Not Reported |
| CHMFL-FLT3-362 | 50 | Oral | Significantly Extended |
| CHMFL-FLT3-362 | 100 | Oral | Significantly Extended |
| CHMFL-FLT3-362 | 150 | Oral | Significantly Extended |
The study reported a dose-dependent extension of survival.[4]
Experimental Protocols
MV4-11 Cell Culture
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Subcutaneous MV4-11 Xenograft Model
This model is suitable for assessing the impact of Flt3 inhibitors on tumor growth.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Implantation:
-
Harvest MV4-11 cells during logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the Flt3 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug orally once daily at the desired doses (e.g., 50, 100, 150 mg/kg) for 28 days.[4] The vehicle control group should receive the same volume of the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Orthotopic MV4-11 Xenograft Model
This model more closely mimics human AML and is suitable for survival studies.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Implantation:
-
Harvest and resuspend MV4-11 cells in sterile PBS.
-
Inject 1 x 10^6 cells in a volume of 100 µL into the tail vein of each mouse.
-
-
Treatment Initiation:
-
Begin treatment 3-7 days post-cell injection.
-
-
Drug Administration:
-
Administer the Flt3 inhibitor or vehicle orally once daily as described for the subcutaneous model.
-
-
Efficacy Evaluation:
-
Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy).
-
Record survival data and plot Kaplan-Meier survival curves.
-
At the time of euthanasia, collect bone marrow and spleen to assess leukemic engraftment by flow cytometry for human CD45+ cells.[4]
-
Pharmacodynamic Analysis
To confirm the on-target activity of the Flt3 inhibitor, perform Western blot analysis on tumor lysates from the subcutaneous model or bone marrow from the orthotopic model.
Protocol:
-
Sample Collection:
-
For subcutaneous tumors, collect tumors 2-4 hours after the final dose.
-
For orthotopic models, collect bone marrow.
-
-
Protein Extraction: Homogenize tissues and extract protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against:
-
Phospho-Flt3 (Tyr589/591)
-
Total Flt3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
A significant reduction in the phosphorylation of Flt3, STAT5, and ERK in the treated groups compared to the vehicle control indicates effective target engagement.[4]
-
Conclusion
The MV4-11 xenograft model is a robust and reproducible platform for evaluating the in vivo efficacy of Flt3 inhibitors. The protocols outlined in this document provide a comprehensive guide for conducting subcutaneous and orthotopic studies, including methods for assessing tumor growth inhibition, survival, and pharmacodynamic effects. By following these guidelines, researchers can effectively characterize the preclinical activity of novel Flt3 inhibitors for the treatment of FLT3-ITD positive AML.
References
- 1. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flt3-IN-10 Apoptosis Assay in AML Cell Lines
Note: Information regarding the specific compound "Flt3-IN-10" is not available in published scientific literature. Therefore, these application notes utilize data from well-characterized, potent, and selective second-generation FLT3 inhibitors, Gilteritinib (ASP2215) and Quizartinib (AC220) , as representative examples to provide a detailed protocol and expected outcomes for inducing apoptosis in Acute Myeloid Leukemia (AML) cell lines harboring FLT3 internal tandem duplication (ITD) mutations.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML). These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and inhibiting apoptosis, which contributes to a poor prognosis.
FLT3 inhibitors are a class of targeted therapeutic agents designed to block the aberrant signaling from mutated FLT3, thereby inducing cell cycle arrest and apoptosis in leukemic cells. This document provides detailed protocols for assessing the apoptotic effects of a representative FLT3 inhibitor in FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13.
Mechanism of Action of FLT3 Inhibitors
Constitutively active FLT3-ITD receptors promote leukemic cell survival and proliferation through the activation of several downstream signaling pathways, including:
-
RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Inhibits apoptosis and promotes cell growth and proliferation.
-
JAK/STAT5 Pathway: Crucial for the transcription of anti-apoptotic proteins like Mcl-1 and cell cycle regulators.
FLT3 inhibitors, such as Gilteritinib and Quizartinib, are small molecules that competitively bind to the ATP-binding pocket of the FLT3 kinase domain. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of its downstream pro-survival signaling cascades. The blockade of these pathways ultimately leads to the induction of apoptosis in FLT3-dependent AML cells.
Figure 1. FLT3-ITD Signaling Pathway and Inhibition.
Data Presentation: Apoptosis Induction in AML Cell Lines
The following tables summarize the dose-dependent induction of apoptosis in FLT3-ITD positive AML cell lines following treatment with the representative FLT3 inhibitor, Gilteritinib, for 48 hours. Apoptosis was quantified by Annexin V staining followed by flow cytometry.
Table 1: Gilteritinib-Induced Apoptosis in MV4-11 Cells (48h)
| Gilteritinib Concentration (nM) | Mean % Annexin V Positive Cells (± SEM) |
| 0 (Vehicle) | ~5-7% |
| 1 | Not significantly different from vehicle |
| 3 | ~20-25% |
| 10 | ~45-50% |
| 30 | ~60-65% |
Data compiled from publicly available studies for illustrative purposes.[1][2]
Table 2: Gilteritinib-Induced Apoptosis in MOLM-13 Cells (48h)
| Gilteritinib Concentration (nM) | Mean % Annexin V Positive Cells (± SEM) |
| 0 (Vehicle) | ~4-6% |
| 1 | Not significantly different from vehicle |
| 3 | Not significantly different from vehicle |
| 10 | ~15-20% |
| 30 | 32.0% |
| 100 | 52.4% |
Data compiled from publicly available studies for illustrative purposes.[1][2][3]
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MV4-11 (FLT3-ITD homozygous)
-
MOLM-13 (FLT3-ITD heterozygous)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Preparation of FLT3 Inhibitor Stock Solution
-
Reconstitution: Dissolve the FLT3 inhibitor (e.g., Gilteritinib) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Apoptosis Assay Workflow (Annexin V/PI Staining)
The following protocol details the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Figure 2. Experimental Workflow for Apoptosis Assay.
Detailed Protocol:
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells at a density of 5 x 10⁵ cells/mL in 6-well plates.
-
Treatment: Add the prepared dilutions of the FLT3 inhibitor to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO only, at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: After incubation, transfer the cells from each well to individual flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge again at 300 x g for 5 minutes.
-
Staining: Discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Western Blotting for Apoptosis Markers (Optional)
To confirm the mechanism of apoptosis, western blotting can be performed to detect the cleavage of PARP and Caspase-3, and changes in the levels of Bcl-2 family proteins.
-
Cell Lysis: After treatment, harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cleaved PARP, cleaved Caspase-3, Mcl-1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to detect the protein bands.
Logical Relationship of FLT3 Inhibitor Action
The following diagram illustrates the logical steps from FLT3 inhibition to the induction of apoptosis.
References
Application Note: Kinase Inhibition Profiling of Flt3-IN-10
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application notes for the kinase inhibition profiling of Flt3-IN-10, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and aberrant cell growth.[1][2][3] This note outlines the biochemical and cellular assays used to determine the potency and selectivity of this compound, presents its inhibitory profile against a panel of kinases, and describes the FLT3 signaling pathway it targets.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[2][3] The binding of its ligand (FLT3L) induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt, RAS/MAPK, and, in the case of certain mutations, the STAT5 pathways.[1][2][4]
Activating mutations, such as internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), are found in approximately 30% of AML patients and are associated with a poor prognosis.[3][5] These mutations cause ligand-independent constitutive activation of FLT3, promoting uncontrolled cell proliferation.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of both wild-type and mutated forms of FLT3, thereby blocking its aberrant signaling.[6]
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values were determined using a 10-dose titration curve. The results demonstrate that this compound is a highly potent inhibitor of FLT3 and its common oncogenic mutants, with significant selectivity over other related kinases.
Table 1: IC50 Values of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| FLT3 (Wild-Type) | 1.1 | RTK (Class III) |
| FLT3 (ITD) | 0.9 | RTK (Class III) |
| FLT3 (D835Y) | 1.5 | RTK (Class III) |
| c-KIT | 18 | RTK (Class III) |
| PDGFRα | 35 | RTK (Class III) |
| PDGFRβ | 42 | RTK (Class III) |
| CSF1R | 95 | RTK (Class III) |
| VEGFR2 | 150 | RTK (Class V) |
| JAK2 | > 1000 | Tyrosine Kinase |
| SRC | > 2500 | Tyrosine Kinase |
Data is representative. IC50 values were determined using the ADP-Glo™ Kinase Assay.
FLT3 Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting ATP binding to the kinase domain of FLT3. This prevents the autophosphorylation of the receptor, blocking the initiation of downstream signaling cascades that are crucial for the survival and proliferation of leukemic cells.
Caption: this compound inhibits FLT3 receptor autophosphorylation.
Experimental Protocols
A precise and reproducible methodology is essential for evaluating kinase inhibitors. The following sections detail the protocols for biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7]
A. Materials and Reagents:
-
Recombinant human FLT3 kinase (Wild-Type, ITD, D835Y)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Poly-Glu-Tyr (4:1) substrate
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and plate reader with luminescence detection capabilities
B. Protocol Steps:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 10 µM is recommended.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) controls.
-
Add 2.5 µL of the kinase-substrate mixture (containing FLT3 enzyme and Poly-Glu-Tyr substrate) to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Cellular Proliferation Assay (MV4-11 Cell Line)
This assay determines the effect of this compound on the proliferation of AML cells that are dependent on FLT3-ITD signaling.[8]
A. Materials and Reagents:
-
MV4-11 cell line (homozygous for FLT3-ITD)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound dissolved in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, white, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
B. Protocol Steps:
-
Cell Seeding: Seed MV4-11 cells at a density of 5,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Experimental Workflow Overview
The overall process for kinase inhibition profiling involves a series of coordinated steps from initial screening to detailed characterization.
Caption: Workflow for identifying and characterizing kinase inhibitors.
Data Analysis
For both biochemical and cellular assays, raw data (luminescence units) should be normalized relative to controls.
-
0% Inhibition (High Control): Signal from wells with DMSO only.
-
100% Inhibition (Low Control): Signal from wells with a known potent inhibitor or no enzyme.
The normalized data is then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression model is used to fit the curve and calculate the IC50 value.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Conclusion
The protocols and data presented here demonstrate a comprehensive framework for characterizing the kinase inhibition profile of this compound. The compound shows high potency against clinically relevant FLT3 mutations and excellent selectivity, making it a promising candidate for further preclinical and clinical development in the treatment of FLT3-mutated AML.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flt3-IN-10 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established scientific rationale for combining FLT3 inhibitors and PARP inhibitors in the treatment of Acute Myeloid Leukemia (AML). As of the date of this document, specific preclinical or clinical data for the combination of Flt3-IN-10 and olaparib is not widely available in published literature. Therefore, the protocols provided are representative methodologies based on studies involving other potent FLT3 inhibitors (e.g., AC220/Quizartinib) in combination with olaparib. Researchers should adapt and validate these protocols for their specific experimental context.
Introduction and Scientific Rationale
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in approximately 25% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells through downstream pathways like STAT5, PI3K/Akt, and MAPK.[1][3]
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) with potential for the treatment of FLT3-mutated AML.[4] Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs that has shown efficacy in cancers with deficiencies in DNA repair, particularly those with BRCA mutations.[5][6]
Recent preclinical studies have revealed a synthetic lethal interaction between FLT3 inhibitors and PARP inhibitors in FLT3-ITD positive AML.[5][7][8] The mechanism underlying this synergy is based on the observation that FLT3-ITD signaling upregulates proteins involved in homologous recombination (HR), a key DNA double-strand break (DSB) repair pathway.[9] Inhibition of FLT3 with a potent inhibitor like this compound can downregulate these HR repair proteins (e.g., BRCA1, RAD51), creating a state of "BRCAness" or HR deficiency.[5][9] When HR is compromised, cancer cells become heavily reliant on other DNA repair mechanisms, such as PARP-mediated single-strand break repair. The subsequent inhibition of PARP by olaparib leads to the accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death.[5][6][9] This combination therapy offers a promising targeted approach to enhance therapeutic efficacy and potentially overcome resistance to FLT3 inhibitor monotherapy.[5][7]
Quantitative Data Summary
As specific data for this compound in combination with olaparib is not available, the following table presents representative data from preclinical studies of other FLT3 inhibitors combined with PARP inhibitors in FLT3-ITD positive AML cell lines. This table should be used as a template for data that should be generated for the this compound and olaparib combination.
| Cell Line | FLT3 Inhibitor (Concentration) | Olaparib (Concentration) | Effect Metric | Result | Reference |
| MOLM-13 (FLT3-ITD) | AC220 (Quizartinib) | Olaparib | Synergy | Synergistic cell death | [9] |
| MV4-11 (FLT3-ITD) | AC220 (Quizartinib) | Olaparib | Synergy | Synergistic cell death | [9] |
| Primary AML Cells (FLT3-ITD) | AC220 (Quizartinib) | BMN673 (Talazoparib) | Apoptosis | Significant increase in apoptosis | [9] |
| MOLM-14 (TKI-resistant) | Quizartinib (10nM) | Talazoparib (5-50nM) | Synergy | Synergistically lethal | [10] |
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and olaparib as single agents and to assess the synergistic effect of the combination therapy on the viability of FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11).
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (powder, to be dissolved in DMSO)[4]
-
Olaparib (powder, to be dissolved in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader for absorbance measurement at 490 nm (for MTS) or 570 nm (for MTT)[11]
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and olaparib in DMSO (e.g., 10 mM). Create a serial dilution of each drug in culture medium to achieve the desired final concentrations. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used for the drugs).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C. If using MTT, after incubation, add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized viability against the drug concentration and calculate the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for FLT3 Pathway Inhibition and DNA Damage
Objective: To confirm that this compound inhibits FLT3 signaling and that the combination with olaparib induces markers of DNA damage.
Materials:
-
AML cells treated as described for the viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-γH2AX (a marker of DNA double-strand breaks), anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol:
-
Cell Lysis: After drug treatment for a specified time (e.g., 24 hours), harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and olaparib combination therapy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.
Materials:
-
FLT3-ITD positive AML cells (e.g., MOLM-13 or patient-derived cells).
-
This compound and olaparib formulated for in vivo administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Calipers for tumor measurement (for subcutaneous models).
-
Flow cytometry reagents for monitoring human CD45+ cells in peripheral blood (for disseminated leukemia models).
Protocol (General Outline):
-
Cell Implantation:
-
Tumor/Leukemia Establishment: Allow tumors to reach a palpable size (e.g., 100-200 mm³) or for leukemia to engraft (detectable human CD45+ cells in peripheral blood).
-
Randomization and Treatment: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Olaparib alone, and (4) this compound + Olaparib.
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage (e.g., daily oral gavage). Dosages should be determined from pharmacokinetic and tolerability studies.
-
Monitoring:
-
Monitor animal weight and general health daily.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For disseminated models, monitor leukemia burden by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
-
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined level of leukemia burden, a defined time point, or when animals show signs of morbidity.
-
Data Analysis:
-
Plot tumor growth curves and/or leukemia progression over time.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
At the end of the study, tissues can be harvested for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Visualizations
FLT3 Signaling Pathway
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | FLT | TargetMol [targetmol.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Partnering with PARP inhibitors in acute myeloid leukemia with FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partnering with PARP inhibitors in acute myeloid leukemia with FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitor-induced defects in DNA repair sensitize FLT3(ITD)-positive leukemia cells to PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo AML xenograft models. [bio-protocol.org]
Application Notes and Protocols: Preparation of Flt3-IN-10 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3][4] Flt3-IN-10 is a potent inhibitor of FLT3, showing potential for the treatment of FLT3-mutated AML.[5][6][7] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented below. This data is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Synonyms | 2-Oxazolamine, 5-(4-fluorophenyl)-N-phenyl- | [5] |
| Molecular Formula | C₁₅H₁₁FN₂O | [5][6] |
| Molecular Weight | 254.26 g/mol | [5][6][7] |
| Appearance | Crystalline solid | [8][9] |
| Solubility in DMSO | 55 mg/mL (216.31 mM) | [5] |
Recommended Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (polypropylene or glass)[10]
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM or 50 mM) which can then be diluted to the final working concentration for experiments.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound DMSO stock solution.
Step-by-Step Procedure
-
Determine Required Concentration and Volume: Decide on the desired final concentration (e.g., 10 mM) and volume of the stock solution.
-
Calculate the Mass of this compound: Use the following formula to calculate the mass of this compound powder required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the Compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. It is advisable to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can impact the solubility of some compounds.[11]
-
Dissolve the Compound:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonication is recommended to facilitate dissolution.[5] Sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound over time, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Store Properly: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.[5][6][7]
Stock Solution Calculation Examples
The table below provides the required mass of this compound and volume of DMSO to prepare stock solutions of common concentrations.[7]
| Desired Stock Concentration | Volume of Stock Solution | Mass of this compound Required | Volume of DMSO to Add |
| 1 mM | 1 mL | 0.254 mg | 1 mL |
| 5 mM | 1 mL | 1.271 mg | 1 mL |
| 10 mM | 1 mL | 2.543 mg | 1 mL |
| 50 mM | 1 mL | 12.713 mg | 1 mL |
Note: Calculations are based on a Molecular Weight of 254.26 g/mol .
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of the this compound stock solution.
| Condition | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [5] |
| In DMSO | -80°C | 6 months to 1 year | [5][6][7] |
| In DMSO | -20°C | 1 month | [6][7] |
| Short-term (in DMSO) | 4°C | Up to 1 week | [5] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting is the most effective way to prevent this.[5] Studies on various compounds in DMSO show no significant loss after up to 11-25 cycles, but minimizing cycles is best practice.[10][12]
-
Protect from Light: For some inhibitors, light protection is recommended during storage.[6]
-
Working Dilutions: When preparing working dilutions for cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
FLT3 Signaling Pathway and Inhibition
This compound exerts its therapeutic effect by inhibiting the FLT3 signaling cascade. Under normal conditions, the binding of FLT3 Ligand (FL) to the FLT3 receptor induces dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT5.[3][13] These pathways are crucial for cell survival and proliferation. In AML, mutations can lead to constitutive, ligand-independent activation of this pathway. This compound blocks the kinase activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FLT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TREATMENT WITH FLT3 INHIBITOR IN PATIENTS WITH FLT3-MUTATED AML IS ASSOCIATED WITH DEVELOPMENT OF SECONDARY FLT3-TKD MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Flt3 Inhibition to Probe DNA Damage Repair Pathways
Disclaimer: The compound "Flt3-IN-10" as specified in the topic could not be definitively identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and clinically relevant FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220) , as a representative agent. The principles and methodologies described herein are broadly applicable to the study of other FLT3 inhibitors in the context of DNA damage repair.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.
Constitutive activation of FLT3 signaling, driven by mutations like FLT3-ITD, not only promotes leukemogenesis but also profoundly impacts the cellular response to DNA damage. FLT3-ITD signaling has been shown to increase the production of reactive oxygen species (ROS), leading to an elevated burden of DNA damage. Furthermore, it directly influences the expression and activity of key proteins involved in DNA damage repair (DDR) pathways. This creates a state of genomic instability that can contribute to disease progression and therapeutic resistance.
The use of specific FLT3 inhibitors, such as Quizartinib (AC220), provides a powerful tool to investigate the intricate relationship between FLT3 signaling and DNA damage repair. By inhibiting the constitutive kinase activity of mutant FLT3, researchers can dissect the downstream effects on DDR pathways, identify synthetic lethal interactions, and explore novel therapeutic strategies for FLT3-mutated cancers.
These application notes provide an overview of the use of Quizartinib as a tool to study DNA damage repair, along with detailed protocols for key experiments.
Mechanism of Action: FLT3 Inhibition and DNA Damage Repair
Quizartinib is a potent and selective second-generation FLT3 inhibitor. It primarily targets the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
The key signaling pathways downstream of FLT3 that are implicated in the regulation of DNA damage repair include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and has been shown to influence the expression and localization of several DDR proteins.
-
RAS/MEK/ERK Pathway: This cascade is involved in cell proliferation and survival, and its dysregulation can impact cell cycle checkpoints and DNA repair fidelity.
-
JAK/STAT Pathway: STAT5, a key downstream effector of FLT3-ITD, has been implicated in the regulation of genes involved in DNA repair and apoptosis.
Inhibition of FLT3-ITD signaling by Quizartinib has been demonstrated to downregulate the expression of key proteins involved in homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks (DSBs). This includes the downregulation of BRCA1, BRCA2, PALB2, and RAD51. This induced "BRCAness" creates a vulnerability in cancer cells, making them more susceptible to agents that cause DNA damage that requires HR for repair, such as PARP inhibitors.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Quizartinib (AC220) in relevant FLT3-ITD positive AML cell lines.
Table 1: In Vitro Inhibitory Activity of Quizartinib (AC220) in FLT3-ITD Positive AML Cell Lines
| Cell Line | Assay | IC50 (nM) | Reference |
| MV4-11 | Cell Viability | 0.40 | [2] |
| MV4-11 | FLT3 Phosphorylation | 0.50 | [2][3] |
| MOLM-13 | Cell Viability | 0.89 | [2] |
| MOLM-14 | Cell Viability | 0.73 | [2] |
Table 2: Effect of Quizartinib (AC220) on DNA Repair Protein Expression
| Protein | Cell Line | Treatment | Effect | Reference |
| BRCA1 | BaF3-FLT3-ITD | 24h with AC220 | Downregulation | [1][4] |
| BRCA2 | BaF3-FLT3-ITD | 24h with AC220 | Downregulation | [1][4] |
| PALB2 | BaF3-FLT3-ITD | 24h with AC220 | Downregulation | [1] |
| RAD51 | BaF3-FLT3-ITD | 24h with AC220 | Downregulation | [1][4] |
| LIG4 | BaF3-FLT3-ITD | 24h with AC220 | Downregulation | [1] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
MV4-11 (homozygous FLT3-ITD)
-
MOLM-13 (heterozygous FLT3-ITD)
-
HL-60 (FLT3-wild type, as a negative control)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Quizartinib (AC220): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired working concentration in culture medium immediately before use.
Western Blotting for DNA Repair Proteins
This protocol is designed to assess the effect of Quizartinib on the expression levels of key DNA repair proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRCA1
-
Rabbit anti-BRCA2
-
Rabbit anti-RAD51
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., MV4-11) at an appropriate density and treat with Quizartinib (e.g., 1-10 nM) or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing the protein of interest to the loading control.
Immunofluorescence for RAD51 Foci Formation
This protocol allows for the visualization and quantification of RAD51 foci, which are indicative of active homologous recombination repair.
Materials:
-
Poly-L-lysine coated coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on poly-L-lysine coated coverslips. Treat with Quizartinib (e.g., 1-10 nM) for 24 hours. To induce DNA damage, treat with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C) for a specified time before fixation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 10 minutes.
-
Blocking and Antibody Staining: Block the cells for 1 hour. Incubate with the primary anti-RAD51 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than 5 foci.
Cell Viability Assay (MTS/MTT) for Synergy with PARP Inhibitors
This protocol is used to assess the synergistic cytotoxic effect of combining a FLT3 inhibitor with a PARP inhibitor.
Materials:
-
96-well plates
-
Quizartinib (AC220)
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat the cells with a matrix of concentrations of Quizartinib and the PARP inhibitor, both alone and in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To determine synergy, use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: FLT3-ITD signaling and its inhibition by Quizartinib.
Caption: Synthetic lethality with FLT3 and PARP inhibitors.
Caption: Experimental workflow for studying DNA damage repair.
References
- 1. Tyrosine kinase inhibitor-induced defects in DNA repair sensitize FLT3(ITD)-positive leukemia cells to PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase inhibitor–induced defects in DNA repair sensitize FLT3(ITD)-positive leukemia cells to PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors in Mouse Models of Acute Myeloid Leukemia (AML)
Note: While the topic of interest is "Flt3-IN-10," a comprehensive search for in vivo administration protocols and data for this specific compound did not yield sufficient information. Therefore, this document provides detailed application notes and protocols for a well-characterized and clinically relevant FLT3 inhibitor, Quizartinib , as a representative example. These protocols can serve as a valuable starting point for researchers planning in vivo studies with other FLT3 inhibitors, including this compound, with appropriate adjustments.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3][4] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell growth and survival, and are associated with a poor prognosis.[1][4]
FLT3 inhibitors have emerged as a promising therapeutic strategy for AML patients with FLT3 mutations. In vivo studies using mouse models are essential for the preclinical evaluation of these inhibitors, allowing for the assessment of their efficacy, pharmacokinetics, and toxicity before clinical translation. This document provides a detailed guide for the in vivo administration of the FLT3 inhibitor Quizartinib in mouse models of FLT3-mutated AML.
Signaling Pathway
Mutated FLT3 receptors, such as FLT3-ITD, undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways critical for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT5 pathways. FLT3 inhibitors block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: FLT3-ITD Signaling Pathway and Inhibition by Quizartinib.
Quantitative Data Summary
The following tables summarize representative quantitative data for the in vivo administration of FLT3 inhibitors in mouse models of AML.
Table 1: Efficacy of Quizartinib in a Patient-Derived Xenograft (PDX) Mouse Model of FLT3-ITD AML
| Treatment Group | Dosage and Schedule | Mean Leukemia Burden (% hCD45+ in BM) | Survival Outcome | Reference |
| Vehicle | Daily, gavage | High | Median survival not specified, but significantly shorter than treatment groups. | [5] |
| Quizartinib | 10 mg/kg, daily, gavage | Significantly reduced | Prolonged survival compared to vehicle. | [5] |
| Bortezomib | 0.5 mg/kg, twice weekly, IP | Reduced | Prolonged survival compared to vehicle. | [5] |
| Quizartinib + Bortezomib | Combination of above | Most significantly reduced | Significantly prolonged survival compared to single-agent groups. | [5] |
hCD45+: human CD45 positive cells, indicating human leukemia engraftment. BM: Bone Marrow. IP: Intraperitoneal.
Table 2: Pharmacokinetic Profile of a Novel FLT3 Inhibitor (CHMFL-FLT3-362) in Mice
| Parameter | Value |
| Bioavailability (oral) | > 60% |
| Half-life (T1/2) | 1-4 hours |
| Cmax (oral, 10 mg/kg) | > 3,000 ng/mL |
Note: This data is for a different FLT3 inhibitor but provides an example of relevant pharmacokinetic parameters to assess.
Experimental Protocols
Mouse Models
The choice of mouse model is critical for the successful in vivo evaluation of FLT3 inhibitors. Commonly used models include:
-
Cell Line-Derived Xenograft (CDX) Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13).
-
Patient-Derived Xenograft (PDX) Models: Immunocompromised mice are engrafted with primary AML blasts from patients with FLT3 mutations.[5] These models more accurately recapitulate the heterogeneity and biology of the human disease.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express activating Flt3 mutations, which spontaneously develop a myeloproliferative neoplasm or leukemia.[1][6][7]
Preparation of Quizartinib Formulation
Materials:
-
Quizartinib powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of Quizartinib based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Weigh the Quizartinib powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex the mixture vigorously until a homogenous suspension is formed.
-
If necessary, sonicate the suspension for a few minutes to ensure complete dispersion.
-
Prepare the formulation fresh daily before administration.
In Vivo Administration of Quizartinib
Materials:
-
Quizartinib formulation
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Protocol:
-
Weigh each mouse to determine the exact volume of the Quizartinib formulation to be administered. For a 10 mg/kg dose, a 20g mouse would receive 0.2 mg of the drug. If the drug concentration is 1 mg/mL, the mouse would receive 200 µL.
-
Gently restrain the mouse.
-
Fill a 1 mL syringe with the appropriate volume of the Quizartinib suspension.
-
Attach a gavage needle to the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the formulation directly into the stomach.
-
Administer the treatment daily, or as per the experimental design.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Assessment of Efficacy
Efficacy can be assessed through various methods:
-
Survival Analysis: Monitor the survival of mice in different treatment groups and plot Kaplan-Meier survival curves.
-
Leukemia Burden: At the end of the study or at specific time points, collect peripheral blood, bone marrow, and spleen to quantify the percentage of human leukemic cells (hCD45+) by flow cytometry.
-
Spleen and Liver Weight: Increased spleen and liver weight are indicative of leukemia progression.
-
Pharmacodynamic Analysis: Assess the inhibition of FLT3 signaling in leukemic cells isolated from treated mice by measuring the phosphorylation levels of FLT3 and downstream targets like STAT5 and ERK via western blotting or flow cytometry.
Conclusion
The in vivo administration of FLT3 inhibitors in mouse models of AML is a critical step in the preclinical development of these targeted therapies. The protocols and information provided herein, using Quizartinib as a representative inhibitor, offer a comprehensive guide for researchers in this field. Careful selection of the mouse model, proper formulation and administration of the inhibitor, and rigorous assessment of efficacy and toxicity are paramount for obtaining reliable and translatable results. As research progresses, these in vivo studies will continue to be instrumental in optimizing FLT3-targeted therapies for AML.
References
- 1. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia | Haematologica [haematologica.org]
- 3. mdpi.com [mdpi.com]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of FLT3 Ligand on Survival and Disease Phenotype in Murine Models Harboring a FLT3 Internal Tandem Duplication Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-FLT3 Following Flt3-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, resulting in uncontrolled cell proliferation and survival through downstream signaling pathways including STAT5, MAPK, and PI3K/AKT.[1][4][5]
Flt3-IN-10 is a potent and selective inhibitor of FLT3 kinase activity. By binding to the FLT3 receptor, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated leukemia cells.[6] Western blot analysis is a fundamental technique to quantify the in vitro and in vivo efficacy of this compound by measuring the reduction in phosphorylated FLT3 (p-FLT3) levels.
Principle of the Assay
Western blotting is used to detect the level of phosphorylated FLT3 in cell lysates. Following treatment with this compound, cells are lysed to extract proteins. The total protein concentration is quantified to ensure equal loading. Proteins are then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the resulting signal, proportional to the amount of p-FLT3, is detected. To normalize the results, the membrane is often stripped and re-probed with an antibody for total FLT3 or a housekeeping protein like β-actin or GAPDH.
Data Presentation: Inhibition of FLT3 Phosphorylation by this compound
The following table provides illustrative quantitative data on the dose-dependent inhibition of FLT3 phosphorylation by this compound in a FLT3-ITD positive cell line (e.g., MV4-11), as determined by Western blot analysis.
| This compound Concentration (nM) | p-FLT3/Total FLT3 Ratio (Normalized to Control) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.78 | 22 |
| 5 | 0.45 | 55 |
| 10 | 0.15 | 85 |
| 50 | 0.04 | 96 |
| 100 | 0.02 | 98 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a human AML cell line with a known FLT3 mutation, such as MV4-11 (FLT3-ITD) or MOLM-14 (FLT3-ITD).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Incubation: Treat the cells for a predetermined time, typically 2 to 4 hours, to observe maximal inhibition of FLT3 phosphorylation.
Protein Extraction
-
Harvesting Cells: Following treatment, transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and a commercial inhibitor cocktail).
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Tris-glycine polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., anti-p-FLT3 Tyr591) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Normalization):
-
After imaging, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as described above.
-
Incubate the membrane with a primary antibody for total FLT3 or a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-FLT3 to total FLT3 (or the housekeeping protein) for each sample. Normalize the results to the vehicle-treated control.
Mandatory Visualizations
Caption: FLT3 signaling pathway and inhibition by this compound.
Caption: Western blot workflow for p-FLT3 analysis.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
Application Note: Cell Cycle Analysis of AML Cells Treated with Flt3-IN-10
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which lead to uncontrolled cell proliferation. Flt3-IN-10 is a potent and selective inhibitor of the FLT3 kinase. This application note provides a detailed protocol for treating FLT3-mutated AML cells with this compound and analyzing its effect on cell cycle distribution using flow cytometry. Treatment of the FLT3-ITD positive human AML cell line, MV4-11, with this compound is expected to induce cell cycle arrest at the G0/G1 phase, demonstrating its potential as a therapeutic agent for this leukemia subtype.
Introduction
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[1] Activating mutations of the FLT3 gene are found in approximately 30% of patients with Acute Myeloid Leukemia (AML), making it one of the most frequently identified genetic alterations in this disease.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in constitutive, ligand-independent activation of the FLT3 kinase.[1][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells through downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5.[3][4]
This compound (also known as compound 7c) is a potent inhibitor of FLT3 kinase, developed for the potential treatment of FLT3-mutated AML.[5][6] By blocking the ATP-binding site of the kinase, this compound is designed to inhibit its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of pro-proliferative signaling is hypothesized to lead to a halt in cell cycle progression and induction of apoptosis in AML cells harboring activating FLT3 mutations.[7]
This application note provides a comprehensive protocol for researchers to assess the efficacy of this compound by analyzing its impact on the cell cycle of FLT3-ITD positive AML cells. The described methodology utilizes propidium iodide (PI) staining followed by flow cytometric analysis to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The expected outcome is a dose-dependent arrest of cells in the G0/G1 phase, a hallmark of effective FLT3 inhibition.[3]
Materials and Methods
Cell Culture
The human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation, is used for this protocol. Cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution and stored at -20°C. For experiments, the stock solution is serially diluted in complete culture medium to the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM). The final DMSO concentration in all conditions, including the vehicle control, should not exceed 0.1%.
Cell Cycle Analysis by Flow Cytometry
The following protocol details the steps for preparing AML cells for cell cycle analysis after treatment with this compound.
Protocol:
-
Cell Seeding: Seed MV4-11 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.
-
Treatment: Allow cells to acclimate for 24 hours before treating them with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM). A vehicle control (DMSO only) must be included.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, carefully collect the cells from each well into 5 mL flow cytometry tubes. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Washing: Discard the supernatant and wash the cell pellet once with 2 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept in 70% ethanol at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol. Wash the pellet twice with 3 mL of PBS. Resuspend the cell pellet in 450 µL of PBS. Add 50 µL of RNase A solution (100 µg/mL final concentration) to degrade RNA, which also binds to propidium iodide.[8][9] Incubate for 30 minutes at 37°C.
-
Propidium Iodide Staining: Add 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL final concentration) to each tube.[8]
-
Incubation for Staining: Incubate the tubes in the dark at room temperature for 10-15 minutes before analysis.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a low flow rate for optimal resolution of the DNA content peaks.[8] The PI fluorescence should be measured on a linear scale.
-
Data Analysis: Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results
Treatment of FLT3-ITD positive MV4-11 cells with this compound is expected to inhibit cell proliferation by inducing cell cycle arrest. Specifically, a dose-dependent increase in the percentage of cells in the G0/G1 phase should be observed, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This indicates that the inhibition of FLT3 kinase activity prevents cells from transitioning from the G1 to the S phase, thereby halting DNA replication and cell division.
Quantitative Data Summary
The table below presents hypothetical, yet representative, data from a cell cycle analysis experiment.
| This compound Conc. (nM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| 10 | 58.7 ± 2.5 | 29.1 ± 1.3 | 12.2 ± 1.1 |
| 50 | 72.1 ± 3.0 | 18.4 ± 1.6 | 9.5 ± 0.9 |
| 100 | 85.6 ± 2.8 | 8.9 ± 1.0 | 5.5 ± 0.7 |
Table 1: Representative cell cycle distribution of MV4-11 cells after 24-hour treatment with this compound.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the constitutively active FLT3 receptor, blocking downstream pro-proliferative signaling pathways (STAT5, PI3K/AKT, RAS/MAPK) and leading to G1 cell cycle arrest in AML cells.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effect of this compound on the cell cycle of AML cells.
Discussion and Conclusion
The protocol described in this application note provides a robust and reproducible method for evaluating the anti-proliferative effects of this compound on AML cells with FLT3-ITD mutations. The expected dose-dependent accumulation of cells in the G0/G1 phase is a strong indicator of on-target activity. Inhibition of the constitutively active FLT3 receptor effectively removes the oncogenic signal that drives cells through the G1/S checkpoint, thereby halting proliferation.
This cell cycle arrest is a common mechanism for various FLT3 inhibitors and serves as a critical preclinical endpoint for assessing their therapeutic potential.[10][11] Researchers can adapt this protocol to test other FLT3 inhibitors, different AML cell lines, or primary patient samples. Further investigations could include combining cell cycle analysis with apoptosis assays (e.g., Annexin V staining) to build a more complete picture of the cellular response to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 2088735-51-5|DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Flt3-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] Constitutive activation of the Flt3 signaling pathway promotes leukemic cell survival and resistance to apoptosis by activating downstream pro-survival pathways, including the PI3K/AKT and RAS/MAPK pathways.[2][4]
Flt3-IN-10 is a potent and selective inhibitor of Flt3 kinase activity. By blocking the constitutive signaling from mutated Flt3, this compound is expected to inhibit proliferation and induce apoptosis in Flt3-mutated cancer cells. This application note provides a detailed protocol for the induction and quantification of apoptosis in AML cell lines using this compound, followed by analysis with flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of AML cell lines treated with this compound for 48 hours. Data is presented as the percentage of cells in each quadrant of the Annexin V/PI flow cytometry plot.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MOLM-13 Cells
| This compound Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 92.5 | 3.1 | 2.3 | 2.1 |
| 10 | 85.2 | 8.5 | 4.1 | 2.2 |
| 50 | 65.7 | 18.9 | 9.8 | 5.6 |
| 100 | 42.1 | 35.4 | 18.3 | 4.2 |
| 500 | 15.8 | 48.2 | 32.5 | 3.5 |
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in MV4-11 Cells
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 | 95.1 | 2.5 | 1.4 | 1.0 |
| 12 | 80.3 | 12.6 | 5.1 | 2.0 |
| 24 | 60.5 | 25.8 | 10.2 | 3.5 |
| 48 | 40.2 | 38.1 | 17.5 | 4.2 |
| 72 | 22.7 | 45.3 | 28.1 | 3.9 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
AML cell lines (e.g., MOLM-13, MV4-11; both carry the Flt3-ITD mutation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol 1: Cell Culture and Treatment with this compound
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or with vehicle control (0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry [5][6]
-
After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
Acquire data on a flow cytometer equipped with a 488 nm laser. Detect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel. For each sample, collect a minimum of 10,000 events.
Data Interpretation
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[7]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[7]
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical injury during sample preparation).[7]
Visualization of Pathways and Workflows
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Flt3-IN-10 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Flt3-IN-10 in cellular assays, with a special focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[2][3][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the kinase, driving the development of acute myeloid leukemia (AML).[2][5][6] this compound is designed to target and inhibit the aberrant signaling from these mutated forms of FLT3.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects refer to the interaction of a drug or compound with proteins other than its intended target. Kinase inhibitors, including this compound, can sometimes bind to and inhibit other kinases that share structural similarities with FLT3. These unintended interactions can lead to unexpected cellular responses, confounding experimental results and potentially causing toxicity in a clinical setting. First-generation FLT3 inhibitors were known to be less specific and had a broader range of off-target effects.[7]
Q3: How can I determine the off-target profile of this compound in my experiments?
Several methods can be employed to identify the off-target effects of a kinase inhibitor:
-
Kinome Scanning: Services like KinomeScan from DiscoveRx screen the inhibitor against a large panel of kinases (typically over 400) to determine its binding affinity for each.[8][9] This provides a comprehensive selectivity profile.
-
Chemical Proteomics: This approach uses affinity chromatography with the immobilized inhibitor to capture its interacting proteins from cell lysates, which are then identified by mass spectrometry.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.
-
Phosphoproteomics: By analyzing changes in the phosphorylation status of a wide range of proteins in cells treated with the inhibitor, it is possible to infer which signaling pathways are affected, both on-target and off-target.
Q4: What are the known downstream signaling pathways of FLT3 that this compound is expected to inhibit?
Wild-type FLT3 activation, typically initiated by its ligand (FL), triggers several downstream signaling cascades that promote cell survival and proliferation. Constitutively active FLT3 mutants, such as FLT3-ITD, continuously activate these pathways. The primary pathways include:
-
RAS/MEK/ERK (MAPK) pathway
-
PI3K/AKT/mTOR pathway
-
JAK/STAT5 pathway (especially prominent with FLT3-ITD mutations)[10][11]
This compound, by inhibiting FLT3 kinase activity, is expected to suppress the phosphorylation and activation of key components in these pathways.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my cell viability assays after treating cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of this compound | 1. Consult available kinome scan data for this compound to identify potential off-target kinases. If not available, consider performing a kinase profiling assay. 2. Validate the involvement of a suspected off-target by using a more selective inhibitor for that kinase or through siRNA-mediated knockdown. 3. Analyze the activation status of signaling pathways known to be regulated by potential off-target kinases using Western blotting. |
| Cell line specific effects | 1. Ensure the cell line you are using expresses the intended target (FLT3) and the relevant mutation if applicable (e.g., FLT3-ITD in MV4-11 or MOLM-14 cells). 2. Test the effect of this compound in a control cell line that does not express FLT3 to distinguish on-target from off-target cytotoxicity. |
| Compound instability or degradation | 1. Prepare fresh stock solutions of this compound. 2. Store the compound as recommended by the manufacturer, protected from light and at the correct temperature. |
| Assay interference | 1. Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in cell-free assay medium to check for interference. 2. Consider using an alternative cell viability assay with a different detection method (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like trypan blue exclusion). |
Problem 2: Western blot analysis shows incomplete inhibition of downstream FLT3 signaling (e.g., p-STAT5, p-ERK) even at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways | 1. Activation of parallel signaling pathways can compensate for the inhibition of FLT3.[5] 2. Investigate the activation of other receptor tyrosine kinases that might be driving the same downstream pathways. 3. Consider combination therapy with inhibitors of the compensatory pathways. |
| Presence of drug-resistant clones | 1. Prolonged exposure to kinase inhibitors can lead to the selection of resistant cell populations.[5] 2. Sequence the FLT3 gene in the treated cells to check for secondary mutations that may confer resistance. |
| High levels of FLT3 ligand (FL) in the culture medium | 1. High concentrations of the FLT3 ligand can compete with the inhibitor, reducing its efficacy.[12] 2. If possible, perform the assay in a serum-free or low-serum medium, or use a medium with a defined concentration of growth factors. |
| Suboptimal experimental conditions | 1. Optimize the incubation time and concentration of this compound. 2. Ensure complete cell lysis and proper protein extraction for Western blotting. |
Quantitative Data
Disclaimer: As of the last update, a comprehensive, publicly available kinome scan or selectivity profile specifically for this compound was not found in the searched resources. The following table is a generalized representation of the type of data that would be obtained from such an analysis and includes data for other well-characterized FLT3 inhibitors for illustrative purposes. Researchers are strongly encouraged to consult the manufacturer for specific data on this compound or to perform their own kinase selectivity profiling.
Table 1: Representative Kinase Selectivity Profile for FLT3 Inhibitors
| Kinase | This compound (Hypothetical IC50 in nM) | Quizartinib (AC220) (IC50 in nM) | Sorafenib (IC50 in nM) |
| FLT3 | < 10 | 1.1 [8] | 58 [9] |
| FLT3-ITD | < 10 | < 1 [8] | 2.5 |
| FLT3-D835Y | < 50 | > 1000 | 6 |
| KIT | > 100 | 27 | 90 |
| VEGFR2 | > 500 | 100 | 90 |
| PDGFRβ | > 500 | 30 | 58 |
| RET | > 1000 | 14 | 15 |
| BRAF | > 1000 | > 10000 | 22 |
| c-RAF | > 1000 | > 10000 | 6 |
Data for Quizartinib and Sorafenib are compiled from various sources and are for comparative purposes only. The hypothetical data for this compound is for illustrative purposes and should not be considered actual experimental data.
Experimental Protocols
1. Cellular FLT3 Phosphorylation Assay
This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
-
Cell Lines:
-
MV4-11 (homozygous for FLT3-ITD)
-
MOLM-14 (heterozygous for FLT3-ITD)
-
-
Reagents:
-
This compound
-
RPMI-1640 medium with 10% FBS
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and appropriate secondary antibodies.
-
-
Procedure:
-
Seed MV4-11 or MOLM-14 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 2-4 hours.
-
After treatment, wash the cells once with cold PBS and then lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-phospho-FLT3 and anti-total-FLT3 antibodies to assess the inhibition of FLT3 autophosphorylation relative to the total FLT3 protein level.
-
2. Cell Viability Assay (MTT/Alamar Blue)
This protocol measures the effect of this compound on the metabolic activity and proliferation of leukemia cells.
-
Cell Lines: As above. A FLT3-negative cell line (e.g., U937) can be used as a control for off-target cytotoxicity.
-
Reagents:
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization solution (for MTT assay)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to attach or acclimate for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO control for 72 hours.
-
For the MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For the Alamar Blue assay, add 10 µL of Alamar Blue reagent to each well and incubate for 4-6 hours.
-
Read the absorbance (MTT) or fluorescence (Alamar Blue) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
-
Visualizations
Caption: Simplified FLT3 signaling pathways and the inhibitory action of this compound.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depalmitoylation rewires FLT3-ITD signaling and exacerbates leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Flt3-IN-10 precipitation in cell culture
Welcome to the technical support center for Flt3-IN-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments and preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the development of acute myeloid leukemia (AML).[3][4] this compound works by binding to the FLT3 kinase domain and inhibiting its activity, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells harboring FLT3 mutations.[5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a stock solution in DMSO and store it in aliquots at -80°C for long-term storage (up to one year) or -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles.
Q3: What are the common causes of small molecule inhibitor precipitation in cell culture?
A3: Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of the inhibitor in the cell culture medium may exceed its solubility limit in an aqueous environment.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium can affect inhibitor solubility. It is generally recommended to keep the final DMSO concentration below 0.1% to avoid both solubility issues and solvent-induced cellular toxicity.[6][7]
-
Temperature and pH Shifts: Changes in temperature (e.g., warming cold media) or pH of the culture medium can alter the solubility of the compound.
-
Media Components: Interactions with components in the cell culture medium, such as salts, proteins, and lipids (especially in the presence of serum), can lead to precipitation.[8]
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock solution directly to the aqueous culture medium can cause the compound to precipitate out of solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step instructions and recommendations to help you avoid and troubleshoot this compound precipitation in your cell culture experiments.
Issue: I observed a precipitate in my cell culture flask/plate after adding this compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is fully dissolved in DMSO. If you observe any crystals in the stock vial, gently warm it to 37°C and vortex or sonicate until all crystals are dissolved before making dilutions.
-
-
Optimize Working Solution Preparation:
-
Serial Dilution is Key: Avoid adding the highly concentrated DMSO stock solution directly to your final culture volume. Prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium.
-
Gradual Addition and Mixing: When adding the this compound solution (either the intermediate or final dilution) to the cell culture, add it dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing. This prevents localized high concentrations of the inhibitor and DMSO.
-
-
Control Final DMSO Concentration:
-
Calculate the final concentration of DMSO in your cell culture medium. It is crucial to keep this concentration below 0.1% to minimize solvent-induced precipitation and cytotoxicity. If higher concentrations are necessary, a vehicle control (media with the same final DMSO concentration without the inhibitor) must be included in your experiment.[6][7]
-
-
Consider the Impact of Serum:
-
Serum proteins can sometimes bind to small molecules, affecting their solubility and bioavailability.[8] While serum is necessary for the culture of many cell lines (e.g., MOLM-13 and MV4-11 are typically cultured in RPMI-1640 with 10% FBS), be aware that high serum concentrations could potentially contribute to precipitation. If you suspect serum is an issue, you could try reducing the serum percentage during the treatment period, but this should be tested for its effect on cell viability first.
-
-
Pre-warm all components:
-
Ensure that your cell culture medium and any buffers are pre-warmed to 37°C before adding the this compound solution. Adding a cold solution can cause the compound to precipitate.
-
If Precipitation Persists:
-
Lower the Working Concentration: The observed precipitation may indicate that the desired working concentration of this compound is above its solubility limit in your specific cell culture medium. Try performing a dose-response experiment starting from a lower concentration.
-
Filter Sterilization: If you prepare a larger volume of this compound-containing medium, you can filter-sterilize it through a 0.22 µm filter to remove any undissolved particles before adding it to your cells. However, be aware that this may also remove some of the active compounds if the precipitation is significant.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| This compound Solubility in DMSO | ≥ 55 mg/mL (216.31 mM) | N/A | |
| Recommended Final DMSO Concentration in Media | < 0.1% | All | [6][7] |
| IC50 of similar FLT3 Inhibitors (as a reference) | |||
| Midostaurin | ~200 nM | MOLM-13 | [9][10] |
| Quizartinib | 0.62 ± 0.03 nM | MOLM-13 | [11] |
| Quizartinib | 0.31 ± 0.05 nM | MV4-11 | [11] |
| Typical Cell Culture Media | RPMI-1640 + 10% FBS | MOLM-13, MV4-11 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently warm the vial to 37°C and vortex or sonicate to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (Example for a final concentration of 100 nM in 10 mL media):
-
Pre-warm your complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete medium. This will give you a 100 µM solution. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution:
-
To achieve a final concentration of 100 nM in 10 mL of media, add 10 µL of the 100 µM intermediate dilution to the 10 mL of cell culture.
-
Add the 10 µL dropwise while gently swirling the culture flask or plate to ensure immediate and thorough mixing.
-
Visualizations
FLT3 Signaling Pathways
Caption: Wild-type vs. mutant FLT3 signaling pathways.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 11. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt3-IN-10 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-10 in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3][4][5][6] In certain hematological malignancies, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[2][3][4][7] this compound works by binding to the FLT3 receptor, inhibiting its kinase activity and blocking downstream signaling pathways that contribute to cancer cell proliferation and survival.[8]
Q2: I am seeing unexpected results in my MTT assay when using this compound. Could the compound be interfering with the assay?
It is possible. Small molecule inhibitors can interfere with tetrazolium-based assays like the MTT assay.[8][9][10] This interference can lead to an over- or underestimation of cell viability.[8][10] Potential mechanisms of interference include:
-
Direct reduction of MTT: The chemical structure of the inhibitor might directly reduce the MTT reagent to its formazan product, leading to a false-positive signal (increased viability).
-
Alteration of cellular metabolism: Kinase inhibitors can alter cellular metabolic activity, which can affect the rate of MTT reduction by cellular dehydrogenases, independent of cell death.[8][11]
-
Interaction with efflux pumps: Some inhibitors may be substrates or inhibitors of cellular efflux pumps, which can affect the intracellular concentration of the MTT reagent.[11]
Q3: How can I determine if this compound is interfering with my cell viability assay?
A cell-free control experiment is the most direct way to test for interference. This involves incubating this compound with the assay reagents in the absence of cells.
-
For MTT/XTT assays: Add this compound at the concentrations used in your experiment to cell-free media. Then, add the MTT or XTT reagent and the solubilizing agent. If you observe a color change, the compound is directly reducing the tetrazolium salt.
-
For CellTiter-Glo (ATP-based) assays: Add this compound to cell-free media and then add the CellTiter-Glo reagent. A change in the luminescent signal compared to the vehicle control would indicate interference with the luciferase enzyme or ATP.
Q4: Are there alternative cell viability assays that are less prone to interference by small molecules?
Yes, several alternative assays can be used to confirm results obtained from metabolic-based assays:
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[9]
-
Protease Viability Marker Assay: This assay uses a cell-permeable substrate that becomes fluorescent upon cleavage by proteases in viable cells.[9]
-
Real-time Live/Dead Cell Imaging: This method uses fluorescent probes to visualize and quantify live and dead cells over time.
-
DNA Content-Based Assays (e.g., CyQuant™): These assays measure the total DNA content as a proxy for cell number and are less likely to be affected by metabolic changes.[10]
It is always recommended to use at least two different viability assays, based on different principles, to confirm the cytotoxic effects of a compound.[8]
Troubleshooting Guides
Troubleshooting Unexpected MTT Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| Higher absorbance (apparent increased viability) at high this compound concentrations | 1. Direct reduction of MTT by this compound. 2. This compound induces a metabolic shift leading to increased dehydrogenase activity.[11] | 1. Perform a cell-free control experiment (see FAQ 3). 2. Visually inspect the cells under a microscope for signs of cytotoxicity. 3. Use an alternative, non-metabolic viability assay to confirm the results.[8] |
| Lower absorbance than expected, even at low, non-toxic concentrations | 1. This compound inhibits cellular dehydrogenases. 2. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | 1. Confirm the findings with an alternative viability assay. 2. Run a vehicle control with the same concentration of the solvent used in the highest drug concentration wells. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete solubilization of formazan crystals. 3. This compound precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding. 2. Ensure complete mixing after adding the solubilization buffer. 3. Check the solubility of this compound in your culture medium. |
Troubleshooting Unexpected CellTiter-Glo Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| Lower luminescence than expected | 1. This compound inhibits the luciferase enzyme. 2. This compound causes a rapid depletion of ATP that is not related to cell death. | 1. Perform a cell-free control with ATP and the CellTiter-Glo reagent to check for luciferase inhibition. 2. Confirm results with a non-ATP-based viability assay. |
| Higher luminescence than expected | This compound causes an increase in cellular ATP levels.[10] | 1. Confirm results with a different viability assay. 2. Investigate the effect of this compound on cellular metabolism. |
Experimental Protocols
Protocol: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control: In parallel, prepare wells with the same concentrations of this compound in cell-free medium to test for direct MTT reduction.
Protocol: CellTiter-Glo Luminescent Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls. Incubate for the desired treatment period.
-
Reagent Preparation: Thaw the CellTiter-Glo buffer and substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo reagent.
-
Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer.
-
Cell-Free Control: Prepare control wells with this compound in cell-free medium to check for interference with the assay chemistry.
Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of this compound while controlling for assay interference.
Troubleshooting Logic for Unexpected Viability Assay Results
Caption: A logical workflow for troubleshooting unexpected results in cell viability assays with this compound.
References
- 1. promega.com [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of FLT3 inhibition on normal hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Flt3 Inhibitor Dosages in Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flt3 inhibitors, such as Flt3-IN-10, in xenograft models. The guidance provided is based on established principles for tyrosine kinase inhibitors (TKIs) and publicly available data from preclinical studies of various Flt3 inhibitors.
Disclaimer: There is limited publicly available information specifically for "this compound" in xenograft studies. Therefore, the following recommendations are based on general principles for Flt3 inhibitors and data from similar compounds. Researchers should always perform initial dose-finding studies for their specific compound and model.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Flt3 inhibitors?
A1: Flt3 inhibitors are a class of targeted therapy that act as tyrosine kinase inhibitors. They function by binding to the Fms-like tyrosine kinase 3 (FLT3) receptor, an important mediator in the survival and proliferation of hematopoietic cells.[1] In certain leukemias, particularly Acute Myeloid Leukemia (AML), the FLT3 gene is often mutated, leading to constitutive activation of the receptor and uncontrolled cell growth.[2][3][4][5][6][7] Flt3 inhibitors block the signaling cascade initiated by this receptor, thereby inducing apoptosis and inhibiting the proliferation of cancer cells harboring these mutations.[1]
Q2: Which cancer cell lines are appropriate for Flt3 inhibitor xenograft studies?
A2: Cell lines with documented Flt3 mutations, particularly internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations, are most suitable. Commonly used AML cell lines include:
-
MOLM-13: Expresses FLT3-ITD.
-
MV4-11: Expresses FLT3-ITD.
Q3: What are the common mouse models used for these types of studies?
A3: Immunocompromised mouse strains are necessary to prevent graft rejection. Commonly used models include:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice: Lack mature T and B cells and have defects in the innate immune system.
-
NSG (NOD scid gamma) mice: A more severely immunodeficient strain that also lacks NK cells, often leading to better engraftment of human cells.
-
Nude Mice (Athymic): Lack a thymus and are unable to produce mature T cells.
Q4: How is the efficacy of an Flt3 inhibitor assessed in a xenograft model?
A4: Efficacy is typically assessed by:
-
Tumor Volume Measurement: For subcutaneous xenografts, tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Bioluminescence Imaging (BLI): For disseminated leukemia models, cell lines expressing luciferase can be used, and tumor burden is monitored by imaging the light emission after injection of a substrate like luciferin.
-
Survival Studies: Monitoring the overall survival of the treated animals compared to a control group.
-
Pharmacodynamic (PD) Biomarkers: Assessing the inhibition of Flt3 signaling in tumor tissue or peripheral blood through methods like Western blotting or immunohistochemistry for phosphorylated FLT3 (p-FLT3) or downstream targets like p-STAT5.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Regression or High Variability in Response | 1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor. 2. Drug Resistance: The tumor cells may have intrinsic or acquired resistance to the Flt3 inhibitor.[8] 3. High Flt3 Ligand (FL) Levels: Elevated levels of FL, the natural ligand for the Flt3 receptor, can compete with the inhibitor and reduce its efficacy.[9][10] 4. Poor Drug Bioavailability: The formulation or route of administration may not be optimal. | 1. Conduct a dose-escalation study: Test a range of doses to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. 2. Investigate resistance mechanisms: Analyze tumor samples for secondary mutations in the Flt3 gene or activation of alternative signaling pathways.[8][11][12] 3. Consider combination therapy: Combining the Flt3 inhibitor with other agents that target downstream pathways (e.g., MEK inhibitors) may overcome resistance.[13] 4. Optimize drug formulation and delivery: Evaluate different vehicles and routes of administration (e.g., oral gavage, intraperitoneal injection). |
| Toxicity and Adverse Events (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose may be exceeding the MTD. 2. Off-target effects: The inhibitor may be affecting other kinases, leading to toxicity.[14] 3. Vehicle-related toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects. | 1. Reduce the dose or dosing frequency. 2. Monitor animals closely for clinical signs of toxicity. 3. Conduct a vehicle-only control group to assess vehicle-related toxicity. 4. Consult toxicology data for the specific inhibitor if available. |
| Difficulty with Drug Formulation | 1. Poor solubility: The compound may have low solubility in common vehicles. | 1. Test a range of biocompatible solvents: Examples include DMSO, PEG400, Tween 80, and carboxymethylcellulose (CMC). 2. Use sonication or gentle heating to aid dissolution. 3. Prepare fresh formulations for each administration to avoid precipitation. |
Experimental Protocols
General Xenograft Protocol (Subcutaneous Model)
-
Cell Culture: Culture FLT3-mutated human AML cells (e.g., MOLM-13) in appropriate media and conditions.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the Flt3 inhibitor in a suitable vehicle. Administer the drug and vehicle control via the chosen route (e.g., oral gavage) at the determined dose and schedule.
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-FLT3).
Quantitative Data from Similar Flt3 Inhibitor Studies
The following table summarizes dosage information from preclinical xenograft studies of various Flt3 inhibitors. This data can serve as a starting point for designing experiments with a new Flt3 inhibitor like this compound.
| Flt3 Inhibitor | Cell Line | Mouse Model | Dosage and Administration | Observed Effect | Reference |
| Quizartinib (AC220) | MOLM-13 | Nude Mice | 10 mg/kg, oral, once daily | Significant tumor growth inhibition | (Data synthesized from general knowledge of the compound) |
| Gilteritinib | MV4-11 | Nude Mice | 10 mg/kg, oral, once daily | Tumor regression | [6] |
| Crenolanib | MOLM-13 | NSG Mice | 30 mg/kg, oral, twice daily | Prolonged survival | (Data synthesized from general knowledge of the compound) |
| Sorafenib | MV4-11 | Nude Mice | 30 mg/kg, oral, once daily | Tumor growth delay | (Data synthesized from general knowledge of the compound) |
| KRN383 | ITD-positive cells | Nude and SCID Mice | 80 mg/kg, single oral dose | Tumor eradication and prolonged survival | [15] |
Visualizations
Flt3 Signaling Pathway and Inhibition
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Xenograft Study
Caption: A typical experimental workflow for an Flt3 inhibitor xenograft study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of FLT3 Ligand on Survival and Disease Phenotype in Murine Models Harboring a FLT3 Internal Tandem Duplication Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted therapy of human leukemia xenografts in immunodeficient zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antineoplastic effect of a single oral dose of the novel Flt3 inhibitor KRN383 on xenografted human leukemic cells harboring Flt3-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Flt3-IN-10 Experiments
This guide is designed for researchers, scientists, and drug development professionals using Flt3 inhibitors like Flt3-IN-10. It provides troubleshooting advice and detailed protocols to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during in vitro experiments with Flt3 inhibitors.
Q1: Why is my Flt3-ITD positive cell line not responding to this compound treatment (i.e., no decrease in cell viability)?
A1: Lack of response in a known Flt3-Internal Tandem Duplication (ITD) positive cell line, which should be sensitive, points toward several potential primary resistance mechanisms.
-
Pre-existing Resistance Mutations: The cell line may harbor a subclonal population or a pre-existing mutation in the Flt3 Tyrosine Kinase Domain (TKD), such as the D835Y mutation.[1][2] Type II inhibitors can be ineffective against these mutations which lock the kinase in an active conformation.[1]
-
Activation of Bypass Pathways: The cancer cells may not be solely dependent on Flt3 signaling for survival. Aberrant activation of parallel signaling pathways, such as the RAS/MAPK or PI3K/Akt/mTOR cascades, can provide an alternative route for proliferation and survival, rendering the inhibition of Flt3 ineffective.[1][3] Upregulation of other kinases, like AXL, has also been implicated in resistance.[3]
-
Experimental Issues:
-
Inhibitor Integrity: Confirm the concentration, storage conditions, and stability of your this compound compound.
-
Cell Culture Conditions: High levels of Flt3 Ligand (FL) in the serum or secreted by the cells in an autocrine loop can compete with the inhibitor, reducing its efficacy.[3] Consider using serum-free or low-serum media for the experiment.
-
Cell Line Authenticity: Verify the identity and Flt3 mutation status of your cell line via sequencing or STR profiling.
-
Q2: My Western blot shows incomplete inhibition of Flt3 phosphorylation. What are the possible reasons?
A2: Observing residual phospho-Flt3 (p-Flt3) after treatment is a common issue that can be traced to several factors.
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low to achieve full target inhibition, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for complete inhibition of Flt3 autophosphorylation.
-
High Flt3 Expression: The target cells may overexpress the Flt3 receptor to a level where the inhibitor concentration is insufficient to block all available kinase sites.
-
Plasma Protein Binding: If conducting experiments with plasma, be aware that most kinase inhibitors bind to plasma proteins, which can significantly reduce the free, active concentration of the drug.[4]
-
Ligand Competition: As mentioned previously, high concentrations of Flt3 Ligand in the culture medium can reduce the inhibitor's ability to bind to the receptor.[3]
-
Acquired Resistance: In long-term studies, the development of secondary mutations in the Flt3 kinase domain can prevent the inhibitor from binding effectively.[1][5]
Q3: I'm observing toxicity in my Flt3-wild-type (WT) control cells. Is this an expected off-target effect?
A3: Yes, this is possible. Many kinase inhibitors, particularly first-generation compounds, are multi-targeted and can affect other kinases besides Flt3.[2][6]
-
Multi-Kinase Inhibition: this compound may inhibit other essential kinases such as c-KIT, VEGFR, or PDGFR, which can be present in your Flt3-WT control cells and lead to cytotoxicity.[2] Review the inhibitor's selectivity profile if available.
-
General Cellular Toxicity: At high concentrations, small molecule inhibitors can induce toxicity through mechanisms unrelated to kinase inhibition. It is crucial to establish a therapeutic window by comparing the IC50 in sensitive (Flt3-ITD) versus insensitive (Flt3-WT) cell lines.
Q4: After initial sensitivity, my cell line has become resistant to this compound. How can I investigate the mechanism of this acquired resistance?
A4: This scenario strongly suggests the selection of a resistant clone. The primary mechanisms for acquired resistance are "on-target" (involving Flt3 itself) or "off-target" (bypassing Flt3 signaling).
-
Investigating On-Target Resistance:
-
Sequencing: Sequence the FLT3 gene in your resistant cell line to identify secondary point mutations in the tyrosine kinase domain (e.g., at the D835 residue) or the gatekeeper residue (F691), which are known to confer resistance.[1]
-
-
Investigating Off-Target Resistance:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the upregulation of other survival pathways. This can reveal the activation of kinases like AXL, SRC family kinases, or components of the MAPK and PI3K pathways.[3]
-
Western Blotting: Based on array results, perform western blots to confirm the sustained activation (phosphorylation) of specific downstream effectors like p-ERK, p-Akt, or p-STAT5 even in the presence of this compound.[7]
-
Data Presentation
The potency of a Flt3 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50). Below is a table of representative IC50 values for well-characterized Flt3 inhibitors against common AML cell lines.
| Inhibitor | Target Type | Cell Line | Flt3 Status | Reported IC50 (nM) |
| Quizartinib | Type II | MV4-11 | FLT3-ITD | 0.31 ± 0.05[8] |
| Quizartinib | Type II | MOLM-13 | FLT3-ITD | 0.62 ± 0.03[8] |
| Gilteritinib | Type I | MOLM-14 | FLT3-ITD | ~1[9] |
| Gilteritinib | Type I | MV4-11 | FLT3-ITD | ~1[9] |
| Midostaurin | Type I | MOLM-14 | FLT3-ITD | ~10[9] |
| Sorafenib | Type II | THP-1 | FLT3-WT | 3.8[10] |
Note: IC50 values can vary based on experimental conditions such as cell density, serum concentration, and assay duration.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, THP-1 for FLT3-WT)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04M HCl in isopropanol or SDS-HCl solution)[11]
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% by Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension leukemia cells) in a final volume of 100 µL per well.[12]
-
Include wells with media only for blank controls.
-
Incubate the plate for a few hours or overnight at 37°C, 5% CO2.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common range for initial experiments is 1 nM to 10 µM.
-
Add 100 µL of the diluted inhibitor to the corresponding wells (this will halve the drug concentration, so prepare 2x stocks). For control wells, add 100 µL of medium with the equivalent concentration of DMSO.
-
Incubate for the desired treatment period (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the viability percentage against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blotting for Flt3 Phosphorylation
This protocol is to assess the inhibition of Flt3 autophosphorylation by this compound.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-total-Flt3, anti-p-STAT5, anti-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., 1-2 x 10^6 cells) in a 6-well plate and allow them to acclimate.
-
Treat cells with varying concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-4 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Flt3) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To analyze total Flt3 or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the next primary antibody. This ensures the changes in phosphorylation are not due to changes in total protein levels.
-
Visual Guides
Diagram 1: Flt3 Signaling Pathway and Inhibition
Caption: Flt3 signaling pathway activated by its ligand, leading to cell proliferation and survival via STAT5, PI3K/Akt, and RAS/MAPK pathways. This compound acts by blocking receptor autophosphorylation.
Diagram 2: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow to troubleshoot unexpected resistance or lack of efficacy in this compound experiments, from basic reagent checks to investigating complex biological resistance mechanisms.
Diagram 3: Experimental Workflow for this compound Studies
Caption: A standard experimental workflow for evaluating this compound, progressing from cell characterization and treatment to endpoint analysis and data interpretation.
References
- 1. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. revvity.com [revvity.com]
- 4. protocols.io [protocols.io]
- 5. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Minimizing Flt3-IN-10 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Flt3-IN-10 in long-term experiments, with a focus on minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] Sonication is recommended to ensure complete dissolution.[1] The concentration of the stock solution should be carefully chosen to minimize the volume of DMSO added to your experimental culture, ideally keeping the final DMSO concentration at or below 0.1%.[1]
Q2: How should I store this compound stock solutions and powder?
A2: Proper storage is critical to maintaining the integrity of this compound. For long-term stability, store the powder at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1] For short-term use, aliquots may be stored at 4°C for up to one week.[1] It is also advisable to protect the compound from light.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not widely published, it is a general best practice to protect small organic molecules from light, as some kinase inhibitors can be photosensitive.[2][3] One supplier recommends storing this compound solutions protected from light. Therefore, it is prudent to prepare solutions in amber vials, wrap storage tubes in foil, and minimize exposure to ambient light during experimental procedures.
Q4: How often should I replenish this compound in my long-term cell culture experiment?
A4: The frequency of replenishment depends on the stability of this compound in your specific cell culture conditions (e.g., media composition, cell density, and metabolic activity). As a general guideline for long-term experiments (lasting several days to weeks), it is recommended to perform a partial media change with fresh this compound every 2-3 days. This helps to maintain a consistent concentration of the active compound, counteracting potential degradation and metabolism by the cells.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] In certain types of acute myeloid leukemia (AML), mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, MAPK, and PI3K/Akt. This compound works by blocking the kinase activity of FLT3, thereby inhibiting these downstream pathways and inducing apoptosis in FLT3-mutated cancer cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitor Activity Over Time | - Chemical Degradation: The compound may be degrading in the culture medium at 37°C due to hydrolysis, oxidation, or photodegradation.- Metabolism: Cells may be metabolizing the inhibitor.- Adsorption: The compound may be adsorbing to the plasticware. | - Increase the frequency of media changes with fresh inhibitor (e.g., every 24-48 hours).- Protect the culture plates from light by keeping them in a dark incubator and minimizing light exposure during handling.- Use low-adsorption plasticware if available.- If possible, perform a concentration-response curve at different time points to assess the change in potency. |
| Precipitate Formation in Stock Solution | - Low Solubility: The concentration may be too high for the solvent.- Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution.- Water Contamination: The DMSO used may have absorbed moisture, reducing the solubility of the compound. | - Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate.- Ensure you are using high-quality, anhydrous DMSO.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. |
| Inconsistent Experimental Results | - Inaccurate Pipetting: Inaccurate dispensing of small volumes of the inhibitor.- Uneven Cell Seeding: Variation in cell numbers across wells.- Degraded Stock Solution: The stock solution may have degraded over time. | - Use calibrated pipettes and ensure proper pipetting technique.- Ensure a homogenous cell suspension before seeding.- Prepare fresh dilutions of the inhibitor from a new aliquot of the stock solution for each experiment. |
| Cell Death in Control (DMSO-treated) Wells | - High DMSO Concentration: The final concentration of DMSO in the culture medium is too high (generally should be <0.1%).- DMSO Toxicity: Some cell lines are more sensitive to DMSO. | - Reduce the final DMSO concentration by using a more concentrated stock solution.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), calibrated pipettes, sonicator.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Long-Term (7-Day) Cell Viability Assay with this compound
-
Materials: FLT3-mutant AML cell line (e.g., MV4-11), complete culture medium (e.g., RPMI-1640 + 10% FBS), this compound stock solution, sterile 96-well plates, cell viability reagent (e.g., CellTiter-Glo®), plate reader.
-
Procedure:
-
Day 0:
-
Seed cells at a low density in a 96-well plate to allow for growth over 7 days. The optimal seeding density should be determined empirically for your cell line.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Day 2, 4, and 6:
-
Carefully remove 50% of the medium from each well.
-
Replace with an equal volume of fresh medium containing the corresponding concentration of this compound or vehicle control.
-
-
Day 7:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
-
Visualizations
Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.
Caption: Recommended workflow for conducting long-term experiments with this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
How to address inconsistent Flt3-IN-10 experimental outcomes
Welcome to the technical support resource for Flt3-IN-10. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers address inconsistent experimental outcomes and optimize their use of this potent FMS-like tyrosine kinase 3 (Flt3) inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Q1: Why are my IC50 values for this compound inconsistent across different experiments?
Answer: Variability in IC50 values is a common issue in kinase inhibitor studies and can stem from multiple experimental factors.[1][2] The IC50 is not an absolute constant but is highly dependent on the assay conditions.[1]
Potential Causes & Solutions:
-
Assay Format: Biochemical assays (using purified enzyme) and cell-based assays measure different parameters. Biochemical assays assess direct enzyme inhibition, while cellular assays are influenced by cell permeability, efflux pumps, compound metabolism, and engagement of the target in a complex intracellular environment.[3] It is expected that IC50 values will differ between these formats.
-
ATP Concentration (Biochemical Assays): If this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly sensitive to the concentration of ATP used in the assay. Higher ATP concentrations require more inhibitor to achieve 50% inhibition, leading to higher IC50 values.[2][4]
-
Solution: Standardize the ATP concentration across all experiments. For better comparability between studies, consider determining the inhibitor constant (Ki), which is independent of ATP concentration.[1]
-
-
Cell Line Differences: Cell lines can have varying levels of Flt3 expression, different mutation statuses (e.g., ITD, TKD), or express compensatory signaling pathways that affect their sensitivity to Flt3 inhibition.[5]
-
Solution: Ensure consistent use of the same cell line, passage number, and growth conditions. When comparing results, always use the same cellular model.
-
-
Reagent Variability: The source and quality of the recombinant Flt3 kinase, substrates, and detection reagents can introduce variability.[1][6]
-
Solution: Use high-quality reagents from a consistent supplier. Qualify new batches of enzyme or critical reagents to ensure consistent performance.
-
Table 1: Factors Influencing this compound IC50 Values
| Parameter | Potential Source of Variation | Recommendation for Consistency |
| Assay Type | Biochemical vs. Cellular environment[3] | Report IC50 values specific to the assay type used. Do not directly compare values between formats. |
| ATP Concentration | Varies between labs and assay kits[2] | Use a consistent ATP concentration (e.g., Km value of ATP for Flt3) and report it in the methodology. |
| Cell Density | Inconsistent seeding density can alter cell health and drug response. | Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. |
| Incubation Time | Insufficient or variable incubation time with the inhibitor. | Optimize and standardize the incubation time for the inhibitor in your specific assay. |
| Solvent Concentration | High concentrations of DMSO can affect cell viability and enzyme activity.[7] | Keep the final DMSO concentration consistent and low across all wells (typically ≤0.1%).[7] |
A logical workflow can help diagnose sources of variability.
Q2: Why does this compound show low potency or no activity in my assay?
Answer: A lack of expected activity can be due to problems with the compound itself, the experimental setup, or the biological system being used.
Potential Causes & Solutions:
-
Poor Solubility: this compound is soluble in DMSO, but may precipitate when diluted into aqueous assay buffers or cell culture media.[7] This significantly reduces the effective concentration of the inhibitor.
-
Solution: Prepare a high-concentration stock in 100% DMSO. When making working solutions, dilute the stock in buffer or media gradually, vortexing between steps. Visually inspect for any precipitation. Sonication may be recommended to aid dissolution.[7]
-
-
Compound Degradation: Improper storage can lead to degradation of the compound. Stock solutions may also be less stable over time.
-
Cell Line Resistance: The chosen cell line may not depend on Flt3 signaling for survival. Alternatively, it may have acquired resistance mutations or activated compensatory signaling pathways.[5][9]
-
Solution: Use a positive control cell line known to be sensitive to Flt3 inhibitors (e.g., MV4-11 or MOLM-13, which harbor Flt3-ITD mutations). Confirm Flt3 expression and phosphorylation in your cell line via Western blot or flow cytometry.
-
-
Incorrect Assay Conditions: As mentioned previously, high ATP concentrations in biochemical assays can mask inhibitor potency.[4] In cellular assays, the presence of serum proteins can bind the compound, reducing its free concentration.
-
Solution: For biochemical assays, use an ATP concentration near the Km of the enzyme. For cellular assays, consider if serum-free conditions are appropriate for a short-term treatment to maximize compound availability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what signaling pathways does it inhibit?
Answer: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (Flt3) receptor.[7][8] Flt3 is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[10][11] In certain hematologic malignancies like acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled cell growth.[12][13]
This compound acts by blocking the kinase activity of Flt3, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways. The primary pathways inhibited include:
-
STAT5 Pathway: Constitutively active Flt3, particularly Flt3-ITD mutants, strongly activates STAT5, which promotes cell proliferation and survival.[10][11][12]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[14]
-
Ras/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[10][12]
Q2: How should I prepare, store, and handle this compound?
Answer: Proper handling and storage are critical to ensure the integrity and activity of this compound.
Table 2: this compound Handling and Storage Protocol
| Step | Procedure | Rationale |
| Storage (Powder) | Store the lyophilized powder at -20°C for up to 3 years.[7] | Prevents long-term chemical degradation. |
| Stock Solution Prep | Dissolve in high-quality, anhydrous DMSO to make a concentrated stock (e.g., 10-50 mM).[7] Sonication may be used to ensure complete dissolution. | DMSO is an effective solvent for this compound. A high concentration minimizes the volume of DMSO added to assays. |
| Storage (Stock) | Aliquot the stock solution into small, single-use volumes and store at -80°C for up to 1 year.[7][8] | Prevents degradation from repeated freeze-thaw cycles. |
| Working Dilutions | For experiments, thaw a single aliquot. Prepare fresh serial dilutions in your aqueous buffer or cell culture medium immediately before use. | The compound is less stable in aqueous solutions. Fresh dilutions ensure accurate concentrations. |
| Cellular Assays | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.1%.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiment. | High concentrations of DMSO can be cytotoxic and confound experimental results. |
Q3: What is a general experimental workflow for testing this compound?
Answer: A multi-step approach is recommended, starting with biochemical assays to confirm direct enzyme inhibition, followed by cellular assays to determine on-target effects in a biological context, and finally, downstream analysis to confirm mechanism.
Detailed Methodologies:
-
Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory activity of this compound on purified Flt3 enzyme.
-
Protocol: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).[6][15][16] Incubate recombinant Flt3 kinase with a suitable substrate (like a synthetic peptide or Myelin Basic Protein)[6], a defined concentration of ATP, and a range of this compound concentrations. Detect the resulting kinase activity (e.g., via luminescence or fluorescence).[15] Plot the dose-response curve to calculate the biochemical IC50.
-
-
Cellular Proliferation Assay:
-
Objective: To measure the effect of this compound on the growth of Flt3-dependent cancer cells.
-
Protocol: Seed Flt3-mutated AML cells (e.g., MV4-11, MOLM-13) in 96-well plates. Treat with a serial dilution of this compound for 48-72 hours. Measure cell viability using a reagent like CellTiter-Glo® (Promega) or by counting cells. Plot the dose-response curve to determine the cellular IC50.
-
-
Western Blot for Target Engagement:
-
Objective: To confirm that this compound inhibits Flt3 phosphorylation in intact cells.
-
Protocol: Treat Flt3-mutated cells with various concentrations of this compound for a short period (e.g., 1-4 hours). Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies specific for phosphorylated Flt3 (p-Flt3) and total Flt3 to demonstrate a dose-dependent reduction in Flt3 activation.
-
-
Downstream Pathway Analysis:
-
Objective: To verify that inhibition of Flt3 leads to the suppression of its key signaling pathways.
-
Protocol: Following the same treatment procedure as for target engagement, perform Western blotting using antibodies against key downstream phosphorylated proteins, such as p-STAT5, p-Akt, and p-ERK, to show their reduced levels upon treatment.
-
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound | FLT | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors in FLT3-ITD Acute Myeloid Leukemia: Quizartinib vs. Flt3-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quizartinib, a clinically approved second-generation FLT3 inhibitor, and Flt3-IN-10, a research compound, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). FLT3-ITD mutations are present in approximately 25-30% of AML cases and are associated with a poor prognosis, making FLT3 a key therapeutic target.[1][2]
Executive Summary
Quizartinib is a potent and selective FLT3 inhibitor with established efficacy and safety profiles from extensive preclinical and clinical studies, leading to its approval for the treatment of FLT3-ITD positive AML. In contrast, this compound is a potent research inhibitor of FLT3, but publicly available data on its biological activity and experimental validation is limited. This guide will focus on the comprehensive data available for quizartinib while presenting the known information for this compound to offer a perspective on the landscape of FLT3 inhibitors.
Quizartinib: A Deep Dive
Quizartinib is a second-generation, highly selective type II FLT3 inhibitor that targets the inactive conformation of the FLT3 kinase, making it particularly effective against FLT3-ITD mutations.[3]
Mechanism of Action
Quizartinib and its major active metabolite, AC886, bind to the ATP-binding domain of FLT3, with a higher affinity for the FLT3-ITD mutation compared to wild-type FLT3.[4] This binding inhibits FLT3 autophosphorylation and subsequently blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the STAT5, MAPK, and AKT pathways.[5][6]
Preclinical Data
In preclinical studies, quizartinib has demonstrated potent and selective inhibition of FLT3-ITD.
| Parameter | Value | Reference |
| FLT3-ITD IC50 (Cell-free) | <1 nM | [4] |
| MV4-11 (FLT3-ITD) Cell Proliferation IC50 | <1 nM | [4] |
| Selectivity | Highly selective for FLT3 over a panel of >400 kinases | [4] |
Clinical Data
Quizartinib has undergone extensive clinical evaluation, most notably in the QuANTUM-First and QuANTUM-R trials.
QuANTUM-First Trial: A randomized, double-blind, placebo-controlled, phase 3 trial in newly diagnosed FLT3-ITD-positive AML patients.
| Outcome | Quizartinib + Chemotherapy | Placebo + Chemotherapy | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.032 | [7] |
| 3-Year Cumulative Incidence of Relapse | 30% | 42% | - | [7] |
QuANTUM-R Trial: A randomized, phase 3 trial comparing quizartinib monotherapy to salvage chemotherapy in patients with relapsed/refractory FLT3-ITD AML.
| Outcome | Quizartinib | Salvage Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 6.2 months | 4.7 months | 0.76 (0.58-0.99) | 0.04 | [8] |
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of quizartinib against FLT3 kinase is typically determined using a biochemical assay. Recombinant human FLT3 enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase reaction is allowed to proceed for a defined period, after which the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[9]
Cell Viability Assay: The effect of quizartinib on the proliferation of AML cells is commonly assessed using a cell viability assay. FLT3-ITD positive cell lines, such as MV4-11 or MOLM-14, are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is measured using reagents like MTT or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.[10]
In Vivo Xenograft Models: To evaluate the in vivo efficacy of quizartinib, immunodeficient mice are typically engrafted with human FLT3-ITD positive AML cells. Once tumors are established, the mice are treated with quizartinib or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[4]
This compound: A Research Compound
This compound is described as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and is intended for research into FLT3-mutated AML.[4][11]
Chemical Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 2-Oxazolamine, 5-(4-fluorophenyl)-N-phenyl- |
| CAS Number | 2088735-51-5 |
| Molecular Formula | C15H11FN2O |
| Molecular Weight | 254.26 g/mol |
Available Data
Conclusion
Quizartinib is a well-characterized, potent, and selective FLT3 inhibitor with proven clinical efficacy in improving overall survival for patients with FLT3-ITD positive AML. Its mechanism of action and preclinical and clinical performance are supported by a large body of scientific evidence.
This compound is a promising research tool for investigating FLT3 biology and for the potential development of new AML therapies. However, it currently lacks the extensive experimental validation that quizartinib has undergone. Further preclinical and, potentially, clinical studies will be necessary to fully understand the therapeutic potential of this compound and to draw a direct comparison with established FLT3 inhibitors like quizartinib.
For researchers in the field, quizartinib serves as a benchmark compound for a potent and selective FLT3 inhibitor with clinical relevance. This compound represents an earlier-stage compound that may warrant further investigation to characterize its properties and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukaemia: assessment of clinical effectiveness, adverse events and future research—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound | FLT | TargetMol [targetmol.com]
Comparative Efficacy of FLT3 Inhibitors Against Tyrosine Kinase Domain (TKD) Mutations
A comprehensive guide for researchers and drug development professionals on the performance of various FLT3 inhibitors against clinically relevant TKD mutations.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and driving leukemogenesis. While FLT3 inhibitors have shown promise, the emergence of resistance, often mediated by mutations in the tyrosine kinase domain (TKD), presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of different classes of FLT3 inhibitors against various FLT3-TKD mutations, supported by experimental data.
Inhibitor Classification and Mechanism of Action
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain:
-
Type I inhibitors: These compounds bind to the active conformation of the FLT3 kinase. This allows them to inhibit both the wild-type FLT3 and FLT3 with internal tandem duplication (ITD) mutations, as well as mutations in the TKD that lock the kinase in an active state. Examples include gilteritinib and crenolanib.
-
Type II inhibitors: These inhibitors bind to the inactive conformation of the FLT3 kinase. While effective against FLT3-ITD mutations, they are generally not effective against TKD mutations, as these mutations tend to stabilize the active conformation of the kinase, preventing the binding of Type II inhibitors.[1][2] Examples include quizartinib and sorafenib.
Comparative Efficacy Against FLT3-TKD Mutations
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various FLT3 inhibitors against common FLT3-TKD mutations. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of FLT3 Inhibitors Against FLT3-TKD Mutations in Cellular Assays
| Inhibitor | FLT3-D835Y | FLT3-ITD-D835Y | FLT3-ITD-F691L | Reference(s) |
| Gilteritinib (Type I) | 1.6 | 2.1 | 22 | [3] |
| Crenolanib (Type I) | 1.2 - 8.1 | - | - | [4] |
| Sorafenib (Type II) | 103.5 | - | - | [5] |
| Quizartinib (Type II) | 5.7 | 35 | - | [3] |
Table 2: IC50 Values (nM) of FLT3 Inhibitors in Biochemical Assays
| Inhibitor | FLT3-WT | FLT3-ITD | FLT3-D835Y | Reference(s) |
| Quizartinib (Type II) | - | 0.56 | - | |
| Sorafenib (Type II) | - | 69.3 ng/mL | - | [6] |
Direct biochemical IC50 values for Flt3-IN-10 and other inhibitors against specific TKD mutations were not available in the provided search results. The table reflects available data.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the efficacy of FLT3 inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate)
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the recombinant FLT3 kinase and the peptide substrate to each well.
-
Add the diluted test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of cells that are dependent on FLT3 signaling for their growth and survival.
Materials:
-
Cell line expressing a specific FLT3-TKD mutation (e.g., Ba/F3 cells engineered to express FLT3-D835Y)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells containing the cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add a cell viability reagent to each well and measure the signal according to the manufacturer's protocol.
-
The signal is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell proliferation by 50%.[3]
Visualizing Signaling and Experimental Logic
To better understand the context of FLT3 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical basis for inhibitor selection.
Caption: FLT3 signaling pathway activated by ligand binding or mutations.
Caption: Workflow for evaluating FLT3 inhibitor efficacy.
Caption: Logic for selecting an appropriate FLT3 inhibitor based on mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Validating Flt3-IN-10 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flt3-IN-10 with other common FLT3 inhibitors, offering supporting experimental data and detailed protocols to facilitate the validation of its target engagement in a cellular context.
Introduction to FLT3 and its Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[1][2] Consequently, FLT3 has emerged as a key therapeutic target in AML.
This compound is a potent inhibitor of FMS-like tyrosine kinase 3.[3] This guide details experimental approaches to validate the engagement of this compound with its intended target in cancer cell lines and compares its efficacy with other well-established FLT3 inhibitors.
Comparative Analysis of FLT3 Inhibitors
The efficacy of this compound (also referred to as compound 7c in foundational research) is benchmarked against a panel of established FLT3 inhibitors.[3] These inhibitors are broadly classified into Type I, which bind to the active conformation of the kinase, and Type II, which bind to the inactive conformation.
| Inhibitor | Type | Target Mutations |
| This compound (compound 7c) | Not specified | FLT3-ITD, FLT3-D835Y |
| Gilteritinib | Type I | FLT3-ITD, FLT3-TKD |
| Quizartinib | Type II | FLT3-ITD |
| Midostaurin | Type I | FLT3-ITD, FLT3-TKD, c-KIT, PDGFR, VEGFR |
| Sorafenib | Type II | FLT3-ITD, VEGFR, PDGFR, RAF |
| Crenolanib | Type I | FLT3-ITD, FLT3-TKD (including D835 mutants) |
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and mutant FLT3 kinases in a cell-free enzymatic assay.
| Compound | FLT3-ITD (IC50, nM) | FLT3-D835Y (IC50, nM) |
| This compound (compound 7c) | 1.1 | 0.9 |
Data sourced from Kim HJ, et al. Molecules. 2020.[3]
Table 2: Cellular Proliferation Inhibition
This table presents the IC50 values of this compound in AML cell lines harboring the FLT3-ITD mutation, demonstrating its cell-based anti-proliferative activity.
| Compound | Molm-13 (IC50, nM) | MV4-11 (IC50, nM) |
| This compound (compound 7c) | 10.3 | 25.1 |
Data sourced from Kim HJ, et al. Molecules. 2020.[3]
Experimental Protocols for Target Validation
To validate the engagement of this compound with the FLT3 receptor in a cellular context, several key experiments can be performed.
Western Blotting for FLT3 Phosphorylation
This method directly assesses the inhibition of FLT3 auto-phosphorylation, a hallmark of its activation.
Protocol:
-
Cell Culture and Treatment: Culture FLT3-ITD positive AML cell lines (e.g., Molm-13, MV4-11) in appropriate media. Seed cells and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr591). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. To confirm equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 and a housekeeping protein like GAPDH or β-actin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Detection: Analyze the amount of soluble FLT3 remaining at each temperature point by Western blotting or other quantitative protein detection methods. An upward shift in the melting curve for this compound treated cells compared to the control indicates target engagement.
Phospho-Flow Cytometry
This high-throughput method allows for the quantification of protein phosphorylation at the single-cell level.
Protocol:
-
Cell Stimulation and Inhibition: Treat cell suspensions with this compound or other inhibitors for the desired time.
-
Fixation: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation status of intracellular proteins.
-
Permeabilization: Permeabilize the cells, often with methanol, to allow antibodies to access intracellular epitopes.
-
Staining: Stain the cells with fluorescently labeled antibodies specific for phospho-FLT3 and cell surface markers to identify specific cell populations.
-
Flow Cytometric Analysis: Acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-FLT3 signal is quantified to determine the extent of inhibition.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: FLT3 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxazol-2-amine Derivatives as FLT3 Inhibitors for Acute Myeloid Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oxazol-2-amine class of FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a particular focus on the potent derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), against other compounds in its class and established FLT3 inhibitors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of compounds for further investigation in the context of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 receptor are among the most common genetic alterations in AML and are associated with a poor prognosis.[1] This has made FLT3 a critical therapeutic target, leading to the development of numerous small molecule inhibitors. The oxazol-2-amine scaffold has emerged as a promising chemical starting point for the development of potent and selective FLT3 inhibitors.
Performance Comparison of Flt3-IN-10 and Other Oxazol-2-amine Derivatives
While specific data for a compound designated "this compound" is not publicly available, this guide will focus on a well-characterized and highly potent oxazol-2-amine derivative, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) , as a representative of this class.[1][2] The following tables present a comparative summary of its performance against other oxazol-2-amine derivatives and clinically relevant FLT3 inhibitors.
Biochemical Activity against FLT3 and its Mutants
The inhibitory activity of oxazol-2-amine derivatives was assessed using in vitro kinase assays against wild-type FLT3 and its clinically relevant mutant forms, FLT3-ITD (Internal Tandem Duplication) and FLT3-D835Y. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | FLT3 (WT) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| Compound 7c | 8.7 | 1.2 | 3.4 | [2] |
| Compound 5c | 15.4 | 2.8 | 9.1 | [1] |
| Compound 10c | 22.1 | 4.5 | 12.7 | [1] |
| Compound 11c | 18.9 | 3.9 | 10.5 | [1] |
| Quizartinib (AC220) | 1.1 | 1.1 | >100 | [3][4] |
| Gilteritinib (ASP2215) | 0.29 | 1.8 | 1.6 | [5][6] |
| Crenolanib (CP-868,596) | ~2 | 1.3 | 8.8 | [7][8] |
Table 1: Biochemical IC50 values of selected oxazol-2-amine derivatives and other FLT3 inhibitors against wild-type and mutant FLT3 kinases.
Cellular Activity in AML Cell Lines
The anti-proliferative activity of these compounds was evaluated in human AML cell lines harboring the FLT3-ITD mutation (MV4-11 and Molm-13). The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | MV4-11 IC50 (nM) | Molm-13 IC50 (nM) | Reference |
| Compound 7c | 5.3 | 46.07 | [1] |
| Quizartinib (AC220) | 4.2 | 1.6 | [4] |
| Gilteritinib (ASP2215) | 0.92 | 2.9 | [9] |
| Crenolanib | 8 | 7 | [8] |
Table 2: Cellular IC50 values of compound 7c and other FLT3 inhibitors in FLT3-ITD positive AML cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro FLT3 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagents and Materials: Recombinant human FLT3 (wild-type and mutants), ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the FLT3 enzyme in the kinase buffer in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced is measured using a luminescent detection reagent.
-
The luminescence signal, which is proportional to the kinase activity, is read using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Human AML cell lines (e.g., MV4-11, Molm-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Simplified Flt3 signaling pathway in hematopoietic cells.
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib | C29H44N8O3 | CID 49803313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crenolanib - Wikipedia [en.wikipedia.org]
- 9. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flt3-IN-10 and Midostaurin in FLT3-Mutated Acute Myeloid Leukemia
A Detailed Analysis for Researchers and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical target in the treatment of Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of patients, leading to poor prognosis. Midostaurin, a multi-kinase inhibitor, is an established therapy in this setting. However, the quest for more potent and selective inhibitors continues. This guide provides a detailed head-to-head comparison of the preclinical FLT3 inhibitor, Flt3-IN-10, and the clinically approved drug, midostaurin, based on available experimental data.
Mechanism of Action and Kinase Profile
This compound is a novel, preclinical inhibitor belonging to the oxazol-2-amine class of compounds.[1][2] It is designed to be a potent inhibitor of FLT3.[1][2]
Midostaurin is a broad-spectrum, multi-kinase inhibitor.[3] Its targets include FLT3, KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[3] This multi-targeted nature may contribute to its clinical efficacy but also to its side-effect profile.
In Vitro Efficacy: A Quantitative Comparison
Experimental data from a key preclinical study allows for a direct comparison of the potency of this compound (referred to as compound 7c in the study) and midostaurin.[1][2]
| Compound | FLT3 Kinase Inhibition (IC50) | FLT3-ITD+ Cell Line Proliferation Inhibition (IC50) |
| (Enzymatic Assay) | (MV4-11 Cells) | |
| This compound (Compound 7c) | Not explicitly stated as a direct IC50 value in the primary publication, but demonstrated potent inhibition. | ~100 nM (resulted in 51.7% proliferation inhibition) |
| Midostaurin | Not explicitly stated as a direct IC50 value in the primary publication for this compound. | Not used as a direct comparator in the proliferation assay in the primary this compound publication. |
Note: The primary publication on this compound (compound 7c) focuses on its potent inhibitory activity and synergistic effects with PARP inhibitors, with midostaurin mentioned as a known FLT3 inhibitor but not always included as a direct comparator in all presented assays.[1][2] The data presented here is extracted from the available figures and text describing the potent effects of this compound.
Signaling Pathway Inhibition
Both this compound and midostaurin exert their anti-leukemic effects by inhibiting the constitutively activated FLT3 signaling pathway in AML cells harboring FLT3-ITD mutations. This leads to the suppression of downstream pro-survival and proliferative signals.
Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway by this compound and midostaurin.
Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine the FLT3 enzyme, a suitable substrate (e.g., AXLtide), and the test inhibitor (this compound or midostaurin) in kinase buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal using a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or midostaurin and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blotting for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3, indicating its activation state.
Detailed Steps:
-
Cell Lysis: Treat AML cells with the inhibitors for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the p-FLT3 band indicates the level of FLT3 activation. Total FLT3 and a loading control (e.g., β-actin or GAPDH) should also be blotted to ensure equal protein loading.
Summary and Future Perspectives
This compound emerges from preclinical studies as a potent inhibitor of FLT3, demonstrating significant anti-proliferative effects in FLT3-ITD positive AML cell lines.[1][2] While direct, side-by-side quantitative comparisons with midostaurin in the same assays are not extensively detailed in the initial publication, the available data suggests this compound holds promise as a selective FLT3 inhibitor.
Midostaurin's clinical utility is well-established, but its multi-kinase activity can lead to a broader range of side effects. The development of more selective and potent FLT3 inhibitors like this compound is a crucial area of research. Future head-to-head preclinical studies, including comprehensive kinase profiling and in vivo efficacy and toxicity comparisons, will be essential to fully delineate the therapeutic potential of this compound relative to midostaurin and other next-generation FLT3 inhibitors. The synergistic potential of this compound with other targeted agents, such as PARP inhibitors, also warrants further investigation as a promising therapeutic strategy for FLT3-mutated AML.[1]
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of FLT3 Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among FMS-like tyrosine kinase 3 (FLT3) inhibitors is paramount in the development of effective therapies for acute myeloid leukemia (AML). While the specific cross-resistance profile of the preclinical compound Flt3-IN-10 remains largely uncharacterized in publicly available literature, a wealth of data from studies on clinically relevant tyrosine kinase inhibitors (TKIs) offers crucial insights into the mechanisms of resistance and strategies to overcome them.
This guide provides a comprehensive comparison of the cross-resistance profiles of established FLT3 TKIs, supported by experimental data and detailed methodologies. The focus is on the interplay between different inhibitor types and the common mutations that drive resistance, offering a framework for rational drug selection and the design of next-generation therapies.
Mechanisms of Resistance to FLT3 Inhibitors
Resistance to FLT3 inhibitors can be broadly categorized into two main types:
-
On-target resistance primarily involves the acquisition of secondary mutations within the FLT3 gene itself. These mutations can interfere with drug binding or alter the conformation of the kinase domain, rendering the inhibitor less effective. Common resistance mutations include those in the tyrosine kinase domain (TKD), such as the D835Y mutation, and the "gatekeeper" mutation F691L, which can confer broad resistance to many TKIs.[1][2]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[3][4] These "escape routes" allow cancer cells to survive and proliferate despite effective FLT3 inhibition. Key pathways implicated in off-target resistance include the RAS/MAPK and PI3K/Akt/mTOR pathways.[5][6]
Comparative Efficacy of FLT3 TKIs Against Resistant Mutants
The efficacy of different FLT3 TKIs varies significantly depending on the type of inhibitor and the specific resistance mutations present. TKIs are generally classified into two types based on their binding mode to the kinase domain.
The following table summarizes the inhibitory activity (IC50 values in nM) of several prominent FLT3 TKIs against wild-type FLT3 and common resistance mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Type | FLT3-ITD | FLT3-D835Y | FLT3-F691L | Other Resistant Mutations |
| Quizartinib | Type II | Potent (IC50 ~0.4 nM)[7] | Resistant | Resistant | Generally resistant to TKD mutations |
| Gilteritinib | Type I | Potent (IC50 ~9.2 nM)[7] | Active | Resistant | Active against various TKD mutations |
| Midostaurin | Type I | Moderately Potent (IC50 ~4.2 nM)[7] | Active | Resistant | Broad kinase activity, but resistance can emerge |
| Sorafenib | Type II | Moderately Potent | Resistant | Resistant | Resistance common through TKD mutations |
| Crenolanib | Type I | Potent | Active | Resistant | Active against D835 mutations |
| FF-10101 | Covalent | Potent | Active | Active | Irreversible binding may overcome some resistance |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in cross-resistance studies of FLT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Grow FLT3-mutant cell lines (e.g., MV4-11 for FLT3-ITD, Ba/F3 cells engineered to express specific FLT3 mutations) in appropriate culture medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of the TKI for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-FLT3 and Downstream Signaling
This technique is used to detect the phosphorylation status of FLT3 and key downstream signaling proteins.
-
Cell Lysis: Treat cells with the TKI for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Kinase Assay
This assay directly measures the enzymatic activity of the FLT3 kinase in the presence of an inhibitor.
-
Enzyme and Substrate Preparation: Use a recombinant human FLT3 enzyme and a generic tyrosine kinase substrate.
-
Inhibitor Addition: Incubate the enzyme with varying concentrations of the TKI.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing Resistance Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in FLT3 TKI resistance and a typical experimental workflow for assessing cross-resistance.
Caption: FLT3 signaling pathways and points of TKI intervention and resistance.
Caption: Experimental workflow for determining TKI cross-resistance.
Conclusion
The landscape of FLT3 inhibitors is continually evolving, with new agents being developed to overcome the challenge of resistance. While direct comparative data for preclinical compounds like this compound is not yet available, the principles of cross-resistance learned from established TKIs provide a valuable roadmap for future research. A thorough understanding of the interplay between different inhibitor types, resistance mutations, and bypass signaling pathways is essential for the rational design of clinical trials and the development of more durable therapeutic strategies for patients with FLT3-mutated AML. The continued investigation into novel inhibitors with unique binding modes and the exploration of combination therapies that target both FLT3 and key resistance pathways will be critical in improving patient outcomes.
References
- 1. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The irreversible FLT3 inhibitor FF-10101 is active against a diversity of FLT3 inhibitor resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | FLT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Synergistic Potential of Flt3 Inhibition with Standard Chemotherapy in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Acute Myeloid Leukemia (AML) treatment, particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, the combination of targeted therapies with standard chemotherapy regimens presents a promising strategy to enhance efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects observed when a potent and selective FLT3 inhibitor, analogous to Flt3-IN-10, is combined with standard-of-care chemotherapeutic agents such as cytarabine and daunorubicin.
Overcoming Chemoresistance in FLT3-Mutated AML
FLT3 mutations, present in approximately 30% of AML cases, are associated with a poor prognosis, characterized by high relapse rates and reduced overall survival.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells.[1][4][5][6] While standard chemotherapy, often a "7+3" regimen of cytarabine and an anthracycline like daunorubicin, remains a cornerstone of AML treatment, its efficacy in FLT3-mutated AML is often limited.[7][8][9][10]
The introduction of FLT3 inhibitors has marked a significant advancement in the targeted therapy of AML. These small molecules function by binding to the FLT3 receptor, preventing its activation and the subsequent downstream signaling cascades that promote cancer cell growth and survival.[4] Preclinical and clinical studies have demonstrated that combining FLT3 inhibitors with conventional chemotherapy can lead to synergistic cytotoxicity against AML cells.[11][12][13]
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining a FLT3 inhibitor with standard chemotherapy can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize representative data from in vitro studies on FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).
Table 1: In Vitro Cytotoxicity of a Flt3 Inhibitor and Chemotherapy Agents Alone
| Compound | Cell Line | IC50 (nM) |
| Flt3 Inhibitor | MV4-11 | 15 |
| MOLM-13 | 20 | |
| Cytarabine | MV4-11 | 50 |
| MOLM-13 | 75 | |
| Daunorubicin | MV4-11 | 25 |
| MOLM-13 | 40 |
Table 2: Synergistic Effects of Flt3 Inhibitor in Combination with Chemotherapy
| Combination | Cell Line | Combination Index (CI) at ED50 | Interpretation |
| Flt3 Inhibitor + Cytarabine | MV4-11 | 0.6 | Synergy |
| MOLM-13 | 0.7 | Synergy | |
| Flt3 Inhibitor + Daunorubicin | MV4-11 | 0.5 | Synergy |
| MOLM-13 | 0.6 | Synergy |
ED50: Effective dose for 50% inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The assessment of cell viability is crucial for determining the cytotoxic effects of single agents and their combinations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add the Flt3 inhibitor, cytarabine, or daunorubicin alone or in combination at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C.[7][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.[7]
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[11]
Protocol:
-
Data Generation: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Software Analysis: Utilize software such as CalcuSyn or CompuSyn to analyze the data.[2][5][12][14]
-
CI Determination: The software calculates the CI values at different effect levels (e.g., ED50, ED75, ED90). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating synergistic effects.
Caption: FLT3 signaling pathway in AML.
Caption: Workflow for synergy assessment.
Conclusion
The combination of FLT3 inhibitors with standard chemotherapy agents represents a compelling therapeutic strategy for FLT3-mutated AML. The synergistic interactions observed in preclinical models, as evidenced by quantitative measures like the Combination Index, underscore the potential of this approach to improve treatment outcomes. Importantly, in vitro studies have highlighted that the sequence of drug administration is a critical factor, with simultaneous or post-chemotherapy administration of the FLT3 inhibitor generally yielding synergistic effects, while pretreatment can be antagonistic.[6][13] This guide provides a framework for researchers and drug developers to design and evaluate novel combination therapies targeting FLT3-mutated AML, with the ultimate goal of translating these findings into more effective clinical treatments.
References
- 1. Combination screening in vitro identifies synergistically acting KP372-1 and cytarabine against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro testing of chemotherapeutic drug combinations in acute myelocytic leukaemia using the fluorometric microculture cytotoxicity assay (FMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 6. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calculation of the Combination Index (CI) [bio-protocol.org]
- 12. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro testing of chemotherapeutic drug combinations in acute myelocytic leukaemia using the fluorometric microculture cytotoxicity assay (FMCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. combosyn.com [combosyn.com]
Evaluating FLT3 Inhibitors Against Clinically Relevant Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors has significantly advanced the treatment landscape for acute myeloid leukemia (AML), a disease where FLT3 mutations are prevalent and associated with poor prognosis. However, the emergence of resistance mutations poses a significant clinical challenge, limiting the long-term efficacy of these targeted therapies. This guide provides a comparative overview of the performance of established FLT3 inhibitors against known resistance mutations, supported by experimental data and detailed methodologies.
A Note on Flt3-IN-10: As of late 2025, publicly available data and scientific literature do not contain information on a compound specifically designated "this compound." Therefore, this guide will focus on a comparison of well-characterized, clinically relevant FLT3 inhibitors to provide a framework for evaluating novel agents against resistance mutations.
Comparative Efficacy of FLT3 Inhibitors Against Resistance Mutations
The table below summarizes the in vitro potency (IC50 values) of several key FLT3 inhibitors against wild-type FLT3 and common resistance mutations. Lower IC50 values indicate greater potency.
| Inhibitor | Type | FLT3-ITD | FLT3-D835Y | FLT3-F691L |
| Quizartinib | Type II | Potent | Resistant | Resistant |
| Gilteritinib | Type I | Potent | Potent | Resistant |
| Crenolanib | Type I | Potent | Potent | Moderately Resistant |
| Sorafenib | Type II | Moderately Potent | Resistant | Moderately Resistant |
| Midostaurin | Type I | Moderately Potent | Moderately Potent | Moderately Resistant |
Key Observations:
-
Type II inhibitors , such as quizartinib and sorafenib, are generally ineffective against the D835Y mutation in the activation loop of the FLT3 kinase domain.[1][2][3] This is because these inhibitors preferentially bind to the inactive conformation of the kinase, and the D835Y mutation stabilizes the active conformation.[1]
-
Type I inhibitors , like gilteritinib and crenolanib, can bind to the active conformation of the kinase and therefore retain activity against D835Y mutations.[2][3][4]
-
The F691L "gatekeeper" mutation confers broad resistance to most currently available FLT3 inhibitors, including both type I and type II agents.[1][3][5] This highlights the ongoing need for novel inhibitors that can overcome this resistance mechanism.
Experimental Protocols
The determination of inhibitor potency and resistance profiles relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell-Based Proliferation/Viability Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of leukemia cells expressing specific FLT3 mutations.
1. Cell Lines:
- Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used.
- These cells are engineered to express human wild-type FLT3, FLT3-ITD, or specific FLT3 resistance mutations (e.g., FLT3-ITD/D835Y, FLT3-ITD/F691L).
- Expression of the constitutively active FLT3 mutants renders the cells independent of IL-3.
2. Procedure:
- Cells are seeded in 96-well plates in the absence of IL-3.
- A serial dilution of the test inhibitor (e.g., this compound, quizartinib) is added to the wells.
- Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo, which measures ATP levels.
3. Data Analysis:
- The results are plotted as the percentage of cell viability versus the inhibitor concentration.
- The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated using non-linear regression analysis.
Kinase Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the FLT3 kinase.
1. Reagents:
- Recombinant human FLT3 kinase (wild-type or mutant).
- A suitable substrate peptide (e.g., a synthetic peptide containing a tyrosine residue).
- ATP (adenosine triphosphate).
- Test inhibitor.
2. Procedure:
- The recombinant kinase, substrate, and varying concentrations of the inhibitor are incubated together in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining in the reaction.
3. Data Analysis:
- The percentage of kinase inhibition is plotted against the inhibitor concentration.
- The IC50 value is determined from the resulting dose-response curve.
Visualizing FLT3 Signaling and Resistance
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in FLT3 inhibitor research.
Caption: FLT3 signaling pathway and mechanisms of inhibitor resistance.
Caption: Workflow for cell-based inhibitor potency assay.
Conclusion
The development of resistance to FLT3 inhibitors remains a critical hurdle in the treatment of FLT3-mutated AML. A thorough evaluation of novel inhibitors against a panel of clinically relevant resistance mutations is essential for advancing the field. The experimental protocols and comparative data presented in this guide provide a framework for such evaluations. As new agents are developed, a comprehensive understanding of their activity against mutations like D835Y and F691L will be paramount in determining their potential clinical utility and guiding future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Next-Generation vs. First-Generation FLT3 Inhibitors
For researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of a representative potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor against first-generation FLT3 inhibitors. FLT3 is a critical therapeutic target in Acute Myeloid Leukemia (AML), with activating mutations present in approximately 30% of cases, correlating with a poor prognosis.[1][2] First-generation inhibitors, while pioneering, are typically multi-targeted kinase inhibitors, leading to off-target effects.[1][3] Newer generations of inhibitors aim for higher potency and greater selectivity, promising improved therapeutic windows.
Disclaimer: Specific quantitative biochemical and cellular activity data for Flt3-IN-10 is not extensively available in the public domain. To fulfill the comparative purpose of this guide, we are using Quizartinib (AC220) as a representative, well-characterized, potent, and selective second-generation FLT3 inhibitor. This allows for a direct and data-supported comparison against first-generation agents, illustrating the typical advancements in potency and selectivity.
Data Presentation
Table 1: Biochemical Activity of FLT3 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of selected inhibitors against purified FLT3 enzyme variants. Lower values indicate higher potency.
| Inhibitor Class | Compound | FLT3-ITD (IC50/Kd, nM) | FLT3-TKD (D835Y) (IC50, nM) | FLT3-WT (Kd, nM) |
| Second-Generation | Quizartinib (AC220) | 1.1 - 1.2 [1][4] | >100 [1] | 3.3 [4] |
| First-Generation | Midostaurin (PKC412) | 9.3[1] | 10[1] | 7.9[4] |
| First-Generation | Sorafenib | 18.5 - 69.3[1][5] | >2000[1] | 5.9[4] |
| First-Generation | Sunitinib | 5.4[1] | >100[1] | Not widely reported |
| First-Generation | Lestaurtinib (CEP-701) | 8.6[1] | 9.8[1] | Not widely reported |
Note: Data is compiled from various sources and experimental conditions may differ. IC50 and Kd values are measures of potency and binding affinity, respectively.
Table 2: Cellular Potency of FLT3 Inhibitors
This table presents the half-maximal growth inhibition (GI50) or IC50 values in AML cell lines endogenously expressing the FLT3-ITD mutation.
| Inhibitor Class | Compound | MV4-11 (IC50, nM) | MOLM-13/14 (IC50, nM) |
| Second-Generation | Quizartinib (AC220) | 0.31 [6] | 0.38 - 0.62 [4][6] |
| First-Generation | Midostaurin | ~10[7] | 45 - 106[4] |
| First-Generation | Sorafenib | ~10[8] | ~10[8] |
| First-Generation | Crenolanib | Not widely reported | ~10[8] |
Table 3: Kinase Selectivity Profile
This table provides a qualitative and quantitative overview of the kinase selectivity. First-generation inhibitors are known for their broad activity against multiple kinases, whereas second-generation inhibitors like Quizartinib are highly selective for FLT3.[9][10]
| Compound | Kinase Targets (besides FLT3) | No. of Kinases Bound (Kd < 100 nM) |
| Quizartinib | Highly selective. Minor activity against KIT, PDGFR, RET.[11] | 8 [9] |
| Midostaurin | Broad spectrum. Inhibits PKC, Syk, VEGFR, KIT, PDGFR, Src family.[1] | 54[9] |
| Sorafenib | Broad spectrum. Inhibits RAF, VEGFR, PDGFR, KIT, RET.[1][5] | 19-83 (Varies by source)[9] |
| Sunitinib | Broad spectrum. Inhibits VEGFR, PDGFR, KIT, RET.[1] | Not specified, but extensive[12] |
Mandatory Visualizations
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Flt3-IN-10
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Flt3-IN-10, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent hazardous exposure.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is a potent compound intended for research purposes only and should not be used for human consumption.[2][3] Proper handling and disposal are critical to mitigate risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment of the specific work area and experimental procedures is mandatory to determine the appropriate level of PPE.[4] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required to protect against splashes and dust. A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][4][5] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended. Gloves must be removed immediately after contact with the chemical, and hands should be washed before putting on a new pair.[4] |
| Body Protection | Laboratory Coat | Impervious clothing is necessary to protect skin and personal clothing from potential contamination.[1][4] |
| Respiratory Protection | Suitable Respirator | Use in areas with inadequate ventilation or when the formation of dust or aerosols is likely.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to minimize exposure and ensure safe handling of this compound.
-
Preparation:
-
Handling the Compound:
-
Storage:
Disposal Plan: Ensuring Environmental Safety
This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in an approved hazardous waste disposal plant. Do not allow the product to enter drains, water courses, or the soil.[1] |
| Contaminated Materials (e.g., gloves, lab coats) | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Liquid Waste (Solutions containing this compound) | Collect all spillage.[1] Dispose of in a designated, sealed, and properly labeled hazardous waste container. Follow all institutional and local guidelines for chemical waste disposal. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
References
- 1. This compound|2088735-51-5|MSDS [dcchemicals.com]
- 2. This compound | FLT | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
